Benzamide riboside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c13-12(17)7-3-1-2-6(4-7)11-10(16)9(15)8(5-14)18-11/h1-4,8-11,14-16H,5H2,(H2,13,17)/t8-,9-,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYQAQIDVXSPMY-DBIOUOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930101 | |
| Record name | 1,4-Anhydro-1-{3-[hydroxy(imino)methyl]phenyl}pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138385-29-2 | |
| Record name | Benzamide riboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138385292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Anhydro-1-{3-[hydroxy(imino)methyl]phenyl}pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Benzamide Riboside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamide riboside (BR) is a synthetic C-nucleoside analog of nicotinamide riboside that exhibits potent antitumor activity. Its primary mechanism of action involves its intracellular conversion into a fraudulent nicotinamide adenine dinucleotide (NAD) analog, benzamide adenine dinucleotide (BAD).[1][2] This active metabolite is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][3][4][5][6][7] The subsequent depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools triggers a cascade of downstream events, including cell cycle arrest and apoptosis, ultimately leading to the cytotoxic effects observed in various cancer cell lines.[1][3][4][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Primary Mechanism of Action: IMPDH Inhibition
This compound acts as a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects.[4][9] Upon cellular uptake, BR is converted to its 5'-monophosphate and subsequently to its active form, benzamide adenine dinucleotide (BAD).[1][2]
BAD mimics the structure of NAD+, the natural cofactor for IMPDH, and acts as a potent inhibitor of this enzyme.[1] IMPDH catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), a critical step in the synthesis of guanine nucleotides.[1] By inhibiting IMPDH, BAD effectively curtails the de novo supply of GTP and dGTP, essential precursors for DNA and RNA synthesis, as well as various cellular signaling processes.[1][4]
There are two isoforms of IMPDH: type I, which is constitutively expressed, and type II, which is upregulated in proliferating cells, including cancer cells.[2] Some studies suggest that analogues of BR may exhibit selectivity for IMPDH type II, potentially offering a therapeutic window for cancer treatment.[2]
Signaling Pathway: Metabolic Activation and IMPDH Inhibition
References
- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and efficacy of this compound in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of a new IMP dehydrogenase inhibitor, this compound, to human myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story | MDPI [mdpi.com]
- 7. This compound, a recent inhibitor of inosine 5'-monophosphate dehydrogenase induces transferrin receptors in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Discovery and Synthesis of Benzamide Riboside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamide riboside (BR) is a synthetic C-nucleoside analog of nicotinamide riboside that has demonstrated significant potential as an anticancer agent. Its discovery stemmed from the need for less toxic and more effective chemotherapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource detailing the core scientific principles and experimental methodologies associated with this promising compound. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a thorough understanding of this compound's properties and potential applications.
Introduction: The Genesis of this compound
The journey to the discovery of this compound was initiated by the quest for potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair mechanisms. While benzamide itself was a known PARP inhibitor, its clinical utility was hampered by significant neurotoxicity. This led to the rational design and synthesis of this compound, a nucleoside analog, in an effort to mitigate toxicity while retaining or enhancing its therapeutic efficacy[1].
Initial studies revealed that this compound's primary mechanism of action was not through PARP inhibition, but rather through its intracellular conversion to a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH)[1]. IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides (GTP and dGTP), which are essential for DNA and RNA synthesis and cellular proliferation. By depleting the intracellular pools of these critical nucleotides, this compound exhibits potent cytotoxic activity against a broad spectrum of cancer cell lines[2][3]. This discovery positioned this compound as a promising candidate for cancer chemotherapy, sharing a similar mechanistic pathway with other notable IMPDH inhibitors like tiazofurin and selenazofurin[1].
Mechanism of Action: Targeting Guanine Nucleotide Synthesis
This compound functions as a prodrug, requiring intracellular metabolic activation to exert its cytotoxic effects. Upon cellular uptake, it is converted into its active metabolite, benzamide adenine dinucleotide (BAD), through a two-step enzymatic process.
First, this compound is phosphorylated by nicotinamide riboside kinase (NRK) to form this compound 5'-monophosphate. Subsequently, this monophosphate is adenylylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to yield BAD[4].
BAD acts as a structural mimic of the natural cofactor nicotinamide adenine dinucleotide (NAD+) and potently inhibits both isoforms of IMPDH: type I, which is constitutively expressed, and type II, which is upregulated in proliferating cells, including cancer cells[1]. The inhibition of IMPDH leads to a significant reduction in the intracellular concentrations of GTP and dGTP, thereby halting DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis[2].
Signaling Pathway Diagram
Quantitative Data
The efficacy of this compound and its active metabolite, BAD, has been quantified through various in vitro studies. The following tables summarize key quantitative data, including the inhibitory activity against IMPDH and the cytotoxic effects on different cancer cell lines.
Table 1: Inhibitory Activity of Benzamide Adenine Dinucleotide (BAD)
| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| IMPDH Type I | BAD | 0.78 | - | - | [5] |
| IMPDH Type II | BAD | 0.88 | - | - | [5] |
| Human NAD Kinase | BAD | - | 90 | Competitive | [6][7][8] |
Table 2: Cytotoxicity of this compound (BR) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | <0.1 - 17.5 | [3][9] |
| A549 | Lung Cancer | <0.1 - 22.9 | [9][10] |
| HeLa | Cervical Cancer | 4.2 - 20.1 | [9][11] |
| SW-480 | Colon Cancer | >100 | [9] |
| K562 | Leukemia | Potent (exact IC50 not specified) | [12] |
| L1210 | Leukemia | Potent (exact IC50 not specified) | [3] |
| HepG2 | Liver Cancer | 5.5 - >100 | [11] |
| HCT-116 | Colon Cancer | 49.5 | [11] |
| PC3 | Prostate Cancer | 9.02 | [11] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its active metabolite, BAD, as well as for key biological assays used to evaluate their efficacy.
Chemical Synthesis of this compound
An efficient, five-step synthesis of this compound amenable to large-scale production has been developed[12]. The following protocol is a general representation of this synthetic route.
Experimental Workflow for this compound Synthesis
Detailed Protocol:
-
Protection of D-(+)-Ribonic-γ-lactone: To a solution of D-(+)-ribonic-γ-lactone in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C. Stir the mixture for 30 minutes, then add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield 2,3,5-tri-O-benzyl-D-ribonolactone.
-
Grignard Reaction: Prepare the Grignard reagent by reacting 3-bromobenzonitrile with magnesium turnings in anhydrous tetrahydrofuran (THF). Add the protected ribonolactone from the previous step to the Grignard reagent at -78°C. Stir the reaction for 2 hours at this temperature.
-
Reduction: Quench the reaction with a saturated solution of ammonium chloride and reduce the intermediate with sodium borohydride (NaBH4) in methanol.
-
Nitrile to Amide Conversion: Convert the nitrile group to a carboxamide by treating the product with hydrogen peroxide and potassium carbonate in dimethyl sulfoxide (DMSO).
-
Deprotection: Deprotect the benzyl groups using boron tribromide (BBr3) in dichloromethane (CH2Cl2) at -78°C, followed by warming to room temperature. Purify the final product, this compound, by column chromatography.
Enzymatic Synthesis of Benzamide Adenine Dinucleotide (BAD)
The active metabolite, BAD, can be synthesized enzymatically from this compound.
Experimental Workflow for Enzymatic Synthesis of BAD
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, ATP, this compound, nicotinamide riboside kinase (NRK), and nicotinamide mononucleotide adenylyltransferase (NMNAT).
-
Incubation: Incubate the reaction mixture at 37°C for several hours.
-
Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).
-
Purification: Purify the synthesized BAD using anion-exchange chromatography.
IMPDH Inhibition Assay
This assay measures the inhibition of IMPDH activity by monitoring the production of NADH.
Detailed Protocol:
-
Reaction Buffer: Prepare a reaction buffer containing Tris-HCl (pH 8.0), KCl, EDTA, and dithiothreitol (DTT).
-
Enzyme and Inhibitor: Pre-incubate recombinant human IMPDH (type I or II) with varying concentrations of BAD (or other inhibitors) in the reaction buffer for 15 minutes at room temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates, inosine 5'-monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD+).
-
Measurement: Measure the increase in absorbance at 340 nm, corresponding to the formation of NADH, over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its unique mechanism of action, involving the depletion of essential guanine nucleotides through the inhibition of IMPDH, provides a potent and selective means of inducing cancer cell death. The synthetic routes and experimental protocols detailed in this guide offer a practical framework for researchers to further investigate the therapeutic potential of this compound and its analogs. Continued research in this area holds the promise of developing novel and more effective treatments for a variety of malignancies.
References
- 1. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. Chemical synthesis of benzamide adenine dinucleotide: inhibition of inosine monophosphate dehydrogenase (types I and II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmrservice.com [bmrservice.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of Benzamide Riboside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamide riboside (BR) is a synthetic C-nucleoside analogue of nicotinamide riboside that has garnered significant interest in the field of drug development, particularly for its potent anticancer properties. As a prodrug, BR is metabolized intracellularly to its active form, benzamide adenine dinucleotide (BAD), which acts as a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). This inhibition leads to the depletion of guanine nucleotides, thereby disrupting DNA and RNA synthesis and inducing apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its mechanism of action and relevant signaling pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₅ | [1] |
| Molar Mass | 253.25 g/mol | [1] |
| IUPAC Name | 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]benzamide | [1] |
| Appearance | White solid | |
| Melting Point | Not available (Benzamide: 125-128 °C) | [2][3][4] |
| Boiling Point | Not available (Benzamide: 288 °C) | [4][5] |
| Solubility | Not available (Benzamide: Slightly soluble in water, soluble in organic solvents) | [2][3][5][6] |
Synthesis and Purification
An efficient, five-step synthesis of this compound has been developed, making it amenable for large-scale production and extensive pre-clinical studies.
Experimental Protocol: Five-Step Synthesis of this compound
Step 1: Synthesis of 3-Iodobenzonitrile
-
This step is a standard Sandmeyer reaction starting from 3-aminobenzonitrile.
Step 2: Grignard Reaction
-
The Grignard reagent is prepared from 3-iodobenzonitrile and magnesium turnings in anhydrous THF.
-
This is then reacted with a protected D-ribonolactone.
Step 3: Reduction
-
The resulting lactol is reduced to the corresponding ribofuranose derivative.
Step 4: Hydrolysis of the Nitrile
-
The nitrile group is hydrolyzed to the primary amide using a suitable reagent such as potassium trimethylsilanolate (KOTMS).
Step 5: Deprotection
-
The protecting groups on the ribose moiety are removed to yield this compound.
Purification
The crude this compound can be purified by column chromatography on silica gel. The specific eluent system will depend on the protecting groups used in the synthesis.
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a variety of cancer cell lines. Its primary mechanism of action involves the inhibition of IMPDH, a key enzyme in the de novo biosynthesis of guanine nucleotides.
Metabolic Activation of this compound
References
- 1. PubChemLite - this compound (C12H15NO5) [pubchemlite.lcsb.uni.lu]
- 2. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]
- 3. Benzamide - Wikipedia [en.wikipedia.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
Benzamide Riboside: A Technical Guide to its Potential as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamide riboside (BR) is a synthetic C-nucleoside that has demonstrated significant potential as an anticancer agent in preclinical studies. Its primary mechanism of action involves its intracellular conversion to benzamide adenine dinucleotide (BAD), a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). This inhibition leads to the depletion of intracellular guanine nucleotide pools, ultimately triggering apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core scientific principles underlying the anticancer activity of this compound, including its mechanism of action, relevant signaling pathways, and a summary of preclinical data. Detailed experimental protocols for key assays and visualizations of critical pathways are also presented to facilitate further research and development in this area.
Introduction
The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. This compound, a synthetic analog of nicotinamide riboside, has emerged as a promising candidate due to its potent growth-inhibitory effects observed in various cancer cell lines and in vivo models.[1] Unlike many conventional chemotherapeutics that directly damage DNA, this compound targets a critical enzyme in the de novo purine biosynthesis pathway, IMPDH, making it a cytostatic agent that can induce differentiation and apoptosis.[1] This guide will delve into the technical details of its mechanism, preclinical evaluation, and the methodologies used to assess its anticancer potential.
Mechanism of Action
The anticancer activity of this compound is not inherent to the molecule itself but is dependent on its intracellular metabolism to an active form. This multi-step process is a key determinant of its efficacy.
Intracellular Activation to Benzamide Adenine Dinucleotide (BAD)
Once transported into the cell, this compound undergoes a two-step enzymatic conversion to its active metabolite, benzamide adenine dinucleotide (BAD):
-
Phosphorylation: this compound is first phosphorylated to this compound 5'-monophosphate.
-
Adenylation: Subsequently, the monophosphate is adenylated to form BAD.
Inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH)
BAD acts as a potent competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).
dot
Downstream Effects of GTP Depletion
The depletion of the intracellular pool of guanine nucleotides has profound effects on cancer cells, which are highly dependent on de novo purine synthesis for their rapid proliferation. The key downstream consequences include:
-
Inhibition of DNA and RNA Synthesis: GTP and dGTP are essential building blocks for nucleic acid synthesis. Their depletion halts DNA replication and transcription, leading to cell cycle arrest.
-
Induction of Apoptosis: The cellular stress induced by the lack of essential nucleotides triggers the intrinsic pathway of apoptosis.
Apoptotic Signaling Pathway
This compound induces apoptosis in cancer cells through a well-defined signaling cascade that originates from the depletion of GTP.
dot
Studies have shown that treatment of cancer cells with this compound leads to:
-
Upregulation of p53: The tumor suppressor protein p53 is activated in response to cellular stress.[2][3]
-
Modulation of Bcl-2 Family Proteins: A downregulation of the anti-apoptotic protein Bcl-2 is observed, while the expression of the pro-apoptotic protein Bax remains largely unaffected.[2][3]
-
Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release: The shift in the balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytosol.[2]
-
Caspase Activation: Cytochrome c initiates the activation of caspase-9, which in turn activates the executioner caspase-3.[2]
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[2]
Preclinical Data
The anticancer potential of this compound has been evaluated in a range of preclinical models, including in vitro cell-based assays and in vivo animal studies.
In Vitro Cytotoxicity
Table 1: In Vitro Cytotoxicity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Concentration for Apoptosis Induction | Reference |
| SiHa | Cervical Cancer | 50 µM | [2] |
| Hep2 | Laryngeal Carcinoma | 50 µM | [2] |
| Ca Ski | Cervical Cancer | 50 µM | [2] |
| H520 | Non-small Cell Lung Cancer | 50 µM | [3] |
| N.1 | Ovarian Carcinoma | 10 - 20 µM | [4] |
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anticancer efficacy of this compound. It has been shown to be a strong growth inhibitor of cancer cells in vivo, particularly in leukemia models such as L1210 leukemia.[1] However, specific quantitative data on tumor growth inhibition and survival rates from these studies are limited in the available literature.
Preclinical Toxicology
Preclinical toxicology studies in animal models have identified potential dose-limiting toxicities for this compound. These include skeletal muscle toxicity, hepatotoxicity, and myelosuppression.[1] The observation of myelosuppression suggests that careful consideration is needed for its potential use in combination with other chemotherapeutic agents that also have this side effect.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anticancer properties of this compound.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO or PBS) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
dot
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
IMPDH Inhibition Assay
This enzymatic assay measures the activity of IMPDH and its inhibition by BAD.
-
Enzyme and Substrate Preparation: Purify recombinant human IMPDH. Prepare solutions of IMP and NAD+.
-
Inhibitor Preparation: Synthesize or obtain BAD. Prepare serial dilutions.
-
Reaction Mixture: In a 96-well plate, combine the IMPDH enzyme, IMP, and NAD+ in an appropriate assay buffer.
-
Initiation of Reaction: Add the different concentrations of BAD to the wells to start the reaction. Include a no-inhibitor control.
-
Measurement of NADH Production: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50 or Ki value for BAD.
Clinical Development Status
As of the latest available information, this compound has only undergone preclinical evaluation.[1] A thorough search of clinical trial registries, including ClinicalTrials.gov, reveals no registered clinical trials for this compound in cancer patients. The preclinical toxicity profile, particularly myelosuppression, may present a challenge for its progression into clinical development and would require careful consideration in the design of any potential Phase I studies.
Conclusion and Future Directions
This compound represents a promising class of anticancer agents that target cellular metabolism, a hallmark of cancer. Its well-defined mechanism of action, involving the inhibition of IMPDH and subsequent induction of apoptosis, provides a strong rationale for its further development. However, to advance this compound towards clinical application, several key areas need to be addressed:
-
Comprehensive Preclinical Efficacy Studies: Rigorous in vivo studies in a broader range of cancer models, including solid tumors, are necessary to establish its therapeutic window and identify potential indications.
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for designing appropriate dosing regimens.
-
Toxicology and Safety Pharmacology: Further investigation into the mechanisms of its observed toxicities is required to mitigate potential adverse effects in humans.
-
Combination Therapies: Exploring the synergistic potential of this compound with other anticancer agents, particularly those with non-overlapping toxicities, could enhance its therapeutic efficacy.
References
- 1. Toxicity and efficacy of this compound in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Benzamide Riboside as an IMP Dehydrogenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inosine monophosphate dehydrogenase (IMPDH) is a critical enzyme and a key rate-limiting step in the de novo biosynthesis of guanine nucleotides. Its activity is crucial for DNA and RNA synthesis, and consequently, for cell proliferation. There are two isoforms of IMPDH: type I, which is constitutively expressed in normal cells, and type II, which is upregulated in proliferating cells, including cancer cells. This makes IMPDH an attractive target for cancer chemotherapy. Benzamide riboside (BR) is a C-nucleoside analog that acts as a potent inhibitor of IMPDH. BR is a prodrug that is intracellularly converted to its active metabolite, benzamide adenine dinucleotide (BAD). BAD mimics the binding of the natural cofactor NAD+ to IMPDH, leading to the inhibition of the enzyme, depletion of intracellular guanylate pools, and ultimately, cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cancer cells, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step intracellular activation process that culminates in the potent inhibition of IMPDH.
-
Cellular Uptake: this compound enters the cell, though the specific transporters involved are not fully elucidated.
-
Phosphorylation: Inside the cell, BR is phosphorylated to this compound 5'-monophosphate (BR-MP) by cellular kinases.
-
Adenylylation: BR-MP is then adenylylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form the active metabolite, benzamide adenine dinucleotide (BAD).[1]
-
IMPDH Inhibition: BAD is a structural analog of NAD+ and acts as a potent inhibitor of both IMPDH type I and type II by binding to the NAD+ cofactor site. This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in de novo guanine nucleotide synthesis.[2]
-
Downstream Effects: The inhibition of IMPDH leads to a significant decrease in intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), while causing an accumulation of IMP. The depletion of guanylates disrupts DNA and RNA synthesis, leading to cell cycle arrest and induction of apoptosis.[3][4]
Quantitative Data
The inhibitory effects of this compound and its active metabolite, BAD, have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition of IMPDH by Benzamide Adenine Dinucleotide (BAD)
| Isoform | IC50 (µM) | Reference |
| IMPDH Type I | 0.78 | [2] |
| IMPDH Type II | 0.88 | [2] |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 2 | [3] |
| HTB-26 | Breast Cancer | 10 - 50 | [5] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [5] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [5] |
Table 3: Comparative Effects of IMPDH Inhibitors on K562 Cells
| Compound (10 µM, 4h) | % Decrease in IMPDH Activity | Fold Increase in IMP Pools | Reference |
| This compound | 49 | Concurrent increase | [6] |
| Tiazofurin | 26 | Concurrent increase | [6] |
| Selenazofurin | 71 | Concurrent increase | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
IMPDH Activity Assay
This protocol describes a spectrophotometric assay to measure the enzymatic activity of IMPDH by monitoring the production of NADH.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA, pH 8.0
-
Recombinant human IMPDH1 or IMPDH2
-
β-Nicotinamide adenine dinucleotide (NAD+) stock solution (100 mM in deionized water)
-
Inosine 5'-monophosphate (IMP) stock solution (100 mM in deionized water)
-
Benzamide adenine dinucleotide (BAD) or other inhibitors
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in the wells of a 96-well plate. For each reaction, combine:
-
Assay Buffer
-
Desired concentration of inhibitor (e.g., BAD) or vehicle control
-
Recombinant IMPDH enzyme (final concentration will depend on the specific activity of the enzyme lot)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of IMP and NAD+ to achieve final concentrations of 250 µM and 500 µM, respectively.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 15-30 minutes. The rate of NADH production is directly proportional to IMPDH activity.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
Measurement of Intracellular Nucleotide Pools by HPLC
This protocol outlines a method for the extraction and quantification of intracellular nucleotides, such as GTP and IMP, using high-performance liquid chromatography (HPLC).
Materials:
-
Cultured cells treated with this compound or vehicle
-
Ice-cold phosphate-buffered saline (PBS)
-
0.4 M perchloric acid (PCA)
-
1 M potassium carbonate (K₂CO₃)
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase C18 column suitable for nucleotide separation
-
Mobile phase buffers (e.g., potassium phosphate buffer with a methanol or acetonitrile gradient)
-
Nucleotide standards (IMP, GTP, etc.)
Procedure:
-
Cell Lysis and Extraction:
-
After treatment, rapidly wash the cells with ice-cold PBS.
-
Add 500 µL of ice-cold 0.4 M PCA to the cell pellet.
-
Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding 1 M K₂CO₃ dropwise until the pH reaches 6.5-7.0.
-
Incubate on ice for 15 minutes to precipitate potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a defined volume of the filtered extract onto the HPLC column.
-
Elute the nucleotides using a suitable gradient program.
-
Monitor the absorbance at 254 nm or another appropriate wavelength for nucleotides.
-
-
Quantification:
-
Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.
-
Normalize the nucleotide concentrations to the cell number or total protein content.
-
Conclusion
This compound is a promising anticancer agent that targets a key enzyme in nucleotide metabolism, IMPDH. Its mechanism of action, involving intracellular activation to the potent inhibitor BAD, leads to the depletion of essential guanine nucleotides, ultimately resulting in the inhibition of cancer cell proliferation and induction of apoptosis. The quantitative data and experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working on IMPDH inhibitors and related anticancer therapies. Further research into the isoform selectivity of this compound analogs and in vivo efficacy studies will be crucial for its clinical development.
References
- 1. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of benzamide adenine dinucleotide: inhibition of inosine monophosphate dehydrogenase (types I and II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential mechanisms of this compound mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into Benzamide Riboside Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial investigations into the cytotoxic effects of benzamide riboside (BR), a synthetic C-nucleoside with promising anticancer properties. This document outlines the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its efficacy, and visualizes the critical signaling pathways and experimental workflows involved in its cytotoxic activity.
Introduction to this compound
This compound is a novel nucleoside analog that has demonstrated potent growth-inhibitory and cytotoxic activity against a variety of malignant cell lines in preclinical studies.[1][2][3] Its mechanism of action is multifaceted, primarily targeting cellular metabolism and inducing programmed cell death, making it a compound of significant interest in oncology drug development. This guide will delve into the foundational research that has begun to elucidate its therapeutic potential.
Mechanism of Action
This compound exerts its cytotoxic effects through a combination of metabolic disruption and the induction of apoptosis. Once inside the cell, BR is anabolized into an analog of nicotinamide adenine dinucleotide (NAD+), known as benzamide adenine dinucleotide (BAD).[2] This NAD+ analog acts as a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[2]
The inhibition of IMPDH leads to a depletion of the intracellular pools of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy metabolism. The reduction in GTP levels is a primary driver of the cytostatic and cytotoxic effects of this compound, leading to the cessation of cell growth and, ultimately, cell death.[2]
Furthermore, at higher concentrations, this compound has been observed to induce DNA double-strand breaks and a significant decrease in intracellular ATP levels, contributing to necrosis.[1]
Quantitative Data: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 2 | [1] |
| S49.1 | Lymphoma | Nanomolar range | [4] |
| N.1 | Ovarian Carcinoma | 10 - 20 (induces apoptosis) | [5] |
Note: Comprehensive IC50 data for a wide range of cell lines is still emerging in the literature.
Signaling Pathways Modulated by this compound
This compound triggers cell death primarily through the intrinsic apoptotic pathway and also impacts cell cycle regulation.
Intrinsic Apoptosis Pathway
This compound is a potent inducer of apoptosis, mediated through the mitochondrial pathway. Key events in this signaling cascade include:
-
Downregulation of Anti-Apoptotic Proteins: A notable decrease in the expression of Bcl-2 and Bcl-xL.[6]
-
Upregulation of p53: An increase in the level of the tumor suppressor protein p53.[6]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The release of cytochrome c from the mitochondria into the cytosol.[6]
-
Caspase Activation: A significant increase in the activity of caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[6]
-
PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase by activated caspase-3, a hallmark of apoptosis.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity and efficacy of this compound in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxic activity of C-glycosidic nicotinamide riboside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Relationship Between Benzamide Riboside and Poly(ADP-ribose) Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamide riboside (BR) presents a multifaceted mechanism of action with significant implications for cancer therapy and other pathological conditions. While its precursor, benzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), BR primarily functions as a prodrug, undergoing intracellular conversion to benzamide adenine dinucleotide (BAD). This active metabolite is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo guanine nucleotide biosynthesis pathway. However, the structural similarity of BAD to nicotinamide adenine dinucleotide (NAD+), the natural substrate of PARP, allows for a secondary interaction with PARP enzymes. This technical guide provides an in-depth exploration of the dualistic relationship between this compound and PARP, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction: The Dual-Targeting Potential of this compound
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Benzamide, a simple aromatic amide, has long been recognized as a competitive inhibitor of PARP, binding to the nicotinamide-binding pocket of the enzyme.
This compound, a nucleoside analog of benzamide, was initially synthesized with the expectation of improved pharmacological properties. However, extensive research has revealed that its primary mode of action is not the direct inhibition of PARP. Instead, BR is anabolized within the cell to form benzamide adenine dinucleotide (BAD), a potent inhibitor of IMPDH.[1][2] This inhibition leads to the depletion of intracellular guanine nucleotide pools, thereby arresting cell proliferation and inducing apoptosis in rapidly dividing cancer cells.[2]
Despite this primary mechanism, the structural resemblance of BAD to NAD+ allows it to function as a non-hydrolyzable NAD+ analog, capable of binding to the active site of PARP-1, particularly in the context of DNA damage.[3] This interaction, while not leading to the catalytic activity of PARP, can influence its function and contribute to the overall cellular effects of this compound. This guide will dissect these interconnected pathways, providing a comprehensive understanding of this compound's complex relationship with PARP.
Quantitative Data: Inhibitory Potency and Binding Affinity
The following tables summarize the key quantitative data regarding the inhibitory activities of benzamide, this compound, and its metabolite, BAD, against their respective targets.
Table 1: Inhibition of Poly(ADP-ribose) Polymerase (PARP)
| Compound | Target | Assay Type | IC50 / Kd | Reference(s) |
| Benzamide | PARP-1 | Enzymatic Assay | 3.3 µM | [4] |
| Benzamide Adenine Dinucleotide (BAD) | PARP-1 (in the presence of a DNA strand break) | Isothermal Titration Calorimetry (ITC) | 1.8 µM (Kd) | [5] |
| This compound | PARP-1 | Enzymatic Assay | Not explicitly reported; inhibition is likely attributable to the benzamide moiety. | [5] |
Table 2: Inhibition of IMP Dehydrogenase (IMPDH)
| Compound | Target | Assay Type | IC50 | Reference(s) |
| Benzamide Adenine Dinucleotide (BAD) | IMPDH Type I | Enzymatic Assay | 0.78 µM | |
| Benzamide Adenine Dinucleotide (BAD) | IMPDH Type II | Enzymatic Assay | 0.88 µM |
Signaling Pathways and Mechanisms of Action
The cellular effects of this compound are mediated through two principal, yet interconnected, signaling pathways: the primary IMPDH inhibition pathway and a secondary interaction with the PARP-mediated DNA damage response pathway.
Primary Mechanism: IMPDH Inhibition
This compound readily enters the cell and is enzymatically converted to BAD. BAD then acts as a potent competitive inhibitor of IMPDH, blocking the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the rate-limiting step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP). The depletion of the guanine nucleotide pool has profound effects on cellular function, including the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.
Secondary Interaction: PARP and the DNA Damage Response
In the presence of DNA damage, PARP-1 is recruited to the site of single-strand breaks. It then utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. These PAR chains act as a scaffold to recruit DNA repair machinery.
Benzamide, the precursor to this compound, directly inhibits the catalytic activity of PARP by competing with NAD+. Furthermore, BAD, the active metabolite of this compound, can bind to the NAD+ pocket of PARP-1, especially when the enzyme is activated by DNA damage.[5] As a non-hydrolyzable analog, BAD does not support PAR synthesis but its binding can influence PARP-1's interaction with DNA.[5] This can potentially interfere with the normal DNA repair process, although this is considered a secondary effect compared to the potent inhibition of IMPDH.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of the effects of this compound and its metabolites.
PARP-1 Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of a compound against PARP-1. The assay measures the incorporation of biotinylated NAD+ into histone proteins.
Materials:
-
Purified recombinant human PARP-1 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Activated DNA (e.g., salmon sperm DNA treated with DNase I)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 1 mM DTT
-
Blocking Buffer: 5% non-fat dry milk in PBST (PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
96-well high-binding microplate
-
Test compound (e.g., Benzamide) and vehicle control (e.g., DMSO)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of 10 µg/mL histone H1 in PBS overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of PBST.
-
Blocking: Block the wells with 200 µL/well of Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL/well of PBST.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In each well, add in the following order:
-
50 µL of Assay Buffer
-
10 µL of Activated DNA (10 µg/mL final concentration)
-
10 µL of test compound dilution or vehicle control
-
10 µL of PARP-1 enzyme (e.g., 1 unit/well)
-
-
Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of 100 µM Biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Wash the plate five times with 200 µL/well of PBST.
-
Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL/well of PBST.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
IMPDH Inhibition Assay (Spectrophotometric)
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of a compound against IMPDH. The assay measures the production of NADH, which absorbs light at 340 nm.
Materials:
-
Purified recombinant human IMPDH enzyme (Type I or II)
-
Inosine 5'-monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM EDTA, 2 mM DTT
-
Test compound (e.g., Benzamide Adenine Dinucleotide) and vehicle control (e.g., DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of IMP, NAD+, and the test compound in appropriate solvents.
-
Reaction Setup: In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture. For a 200 µL final volume:
-
160 µL of Assay Buffer
-
10 µL of test compound dilution or vehicle control
-
10 µL of IMP solution (final concentration, e.g., 200 µM)
-
10 µL of IMPDH enzyme (e.g., 5-10 mU)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the reaction by adding 10 µL of NAD+ solution (final concentration, e.g., 500 µM).
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular time intervals (e.g., every 30 seconds for 10-15 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The relationship between this compound and poly(ADP-ribose) polymerase is a nuanced example of a drug with a primary, potent mechanism of action and a secondary, yet potentially significant, interaction with another critical cellular pathway. While the primary therapeutic effect of this compound is derived from the potent inhibition of IMPDH by its metabolite BAD, leading to the depletion of guanine nucleotides, the interactions of both benzamide and BAD with PARP should not be overlooked. The direct inhibition of PARP by the benzamide moiety and the binding of BAD to the NAD+ pocket of PARP-1 can contribute to the overall cellular response, particularly in the context of DNA damage.
For researchers and drug development professionals, a thorough understanding of this dualistic nature is crucial for the rational design of novel therapeutics and for the interpretation of preclinical and clinical data. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and related compounds, facilitating further exploration of their therapeutic potential. The continued investigation into the interplay between these two fundamental cellular pathways will undoubtedly yield further insights into the complex pharmacology of this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benzamide Riboside: A Technical Overview for Drug Development Professionals
Abstract
Benzamide riboside (BR) is a synthetic C-nucleoside analogue that has demonstrated significant potential as an anticancer agent. Its mechanism of action, centered on the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), disrupts the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis and cell proliferation. This targeted action leads to the induction of apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical structure, CAS number, mechanism of action, relevant signaling pathways, and key experimental protocols for its synthesis and evaluation.
Chemical Structure and Identification
This compound is structurally distinct from naturally occurring nucleosides, featuring a C-C bond between the ribose sugar and the benzamide moiety, which imparts greater stability.
-
Chemical Name: 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]benzamide[1]
-
Molecular Formula: C₁₂H₁₅NO₅[1]
-
Molecular Weight: 253.25 g/mol
-
CAS Number: A specific CAS number for this compound is not consistently reported in major chemical databases. Researchers often reference it by its chemical name or structure. The related compound, benzamide, has the CAS number 55-21-0.
-
SMILES: C1=CC(=CC(=C1)C(=O)N)[C@H]2--INVALID-LINK--CO)O">C@@HO[1]
-
InChI Key: WIYQAQIDVXSPMY-DBIOUOCHSA-N[1]
Mechanism of Action and Signaling Pathways
This compound acts as a prodrug. Inside the cell, it is metabolized into its active form, benzamide adenine dinucleotide (BAD). BAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[2] The depletion of the guanylate pool (GTP and dGTP) leads to cell cycle arrest and the induction of apoptosis.[3]
The apoptotic signaling induced by this compound primarily follows the intrinsic mitochondrial pathway.[1] Key events include the upregulation of the tumor suppressor protein p53 and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.[1]
Below are diagrams illustrating the metabolic activation of this compound and its subsequent induction of the apoptotic signaling cascade.
Quantitative Data
The cytotoxic and antiproliferative effects of this compound have been quantified in various cancer cell lines.
| Cell Line | Assay Type | Concentration/Dosage | Effect | Reference |
| SiHa, Hep2, Ca Ski | Apoptosis Assay | 50 µM | Induction of apoptosis | [1] |
| L1210 Leukemia | MTT Assay | Varies | Potent antitumor activity in vivo | [4] |
| L1210 Leukemia | Combination Study | Varies | Synergistic cytotoxicity with staurosporine | [4] |
| Human Tumor Cells | Cytotoxicity Assay | Varies | Potent cytotoxic activity, particularly in sarcomas and CNS neoplasms | [2] |
Experimental Protocols
Synthesis of this compound
An efficient, five-step synthesis of this compound has been developed, which is amenable to large-scale production.[5] The following is a summary of the key steps:
-
Protection of D-(+)-ribonic-γ-lactone: The synthesis begins with the commercially available D-(+)-ribonic-γ-lactone, which is protected as a 2,3-O-isopropylidene derivative.
-
Lactol Formation: The protected lactone is then reduced to the corresponding lactol using a suitable reducing agent.
-
Wittig Reaction: A Wittig reaction is performed on the lactol to introduce the benzamide moiety.
-
Cyclization: The resulting acyclic precursor is cyclized to form the ribofuranosyl ring.
-
Deprotection: The protecting groups are removed to yield the final product, this compound.
In Vitro Cytotoxicity and Apoptosis Assays
The following protocols are commonly employed to evaluate the biological activity of this compound in cancer cell lines.
Workflow for In Vitro Evaluation:
MTT Assay for Cell Viability:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Flow Cytometry for Apoptosis Detection:
-
Treat cells with this compound as described above.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in annexin V binding buffer.
-
Stain the cells with fluorescein isothiocyanate (FITC)-conjugated annexin V and propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for Protein Expression:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for target proteins (e.g., p53, Bcl-2, caspase-3, PARP).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Conclusion
This compound is a promising anticancer agent with a well-defined mechanism of action targeting the de novo purine biosynthesis pathway. Its ability to induce apoptosis in a variety of cancer cell lines makes it a strong candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate its therapeutic potential further.
References
- 1. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and efficacy of this compound in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Genesis of a New Anticancer Strategy: Early Research on Benzamide Riboside Analogues
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of anticancer drug discovery, the exploration of nucleoside analogues has yielded significant therapeutic agents. Among these, benzamide riboside (BR) and its analogues have emerged as a noteworthy class of compounds. Early research into these molecules has elucidated a unique mechanism of action, potent cytotoxic effects, and a promising, albeit complex, path toward clinical application. This technical guide delves into the foundational studies of this compound analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of their biochemical pathways and experimental workflows.
Core Mechanism of Action: A Trojan Horse Strategy
This compound is a C-nucleoside, a class of compounds where the ribose sugar is linked to the heterocyclic base via a carbon-carbon bond, rendering it resistant to phosphorolytic cleavage. BR itself is a prodrug that requires intracellular activation to exert its cytotoxic effects.[1] The central mechanism of action involves a metabolic conversion into an analogue of nicotinamide adenine dinucleotide (NAD), termed benzamide adenine dinucleotide (BAD).[2] This active metabolite, BAD, is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2]
The inhibition of IMPDH leads to the depletion of intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[3] This depletion has profound downstream effects, including the cessation of DNA and RNA synthesis, leading to cell growth arrest and, ultimately, apoptosis.[4][5] Notably, early studies identified two isoforms of IMPDH: type I, which is constitutively expressed in normal cells, and type II, which is upregulated in proliferating and malignant cells.[2] This differential expression provides a potential therapeutic window, with ongoing research suggesting that some this compound analogues may be more selective for the type II isoform.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on this compound and its analogues, providing a comparative overview of their biological activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | K562 (Human Myelogenous Leukemia) | 2 | [1] |
| β-Methylene-BAD | - | 0.665 (vs. IMPDH type I & II) | [6] |
| β-Methylene-TAD | - | 0.107 (vs. IMPDH) | [6] |
Table 1: Cytotoxicity and Enzyme Inhibition of this compound and its Analogues.
| Compound (at 10 µM) | Cell Line | IMPDH Activity (% decrease) | GTP Concentration (% decrease) | dGTP Concentration (% decrease) | Reference |
| This compound | K562 | 49 | 40 | 60 | [3] |
| Tiazofurin | K562 | 26 | 25 | 45 | [3] |
| Selenazofurin | K562 | 71 | 65 | 75 | [3] |
Table 2: Comparative Effects of IMPDH Inhibitors on K562 Cells after 4-hour incubation.
| NAD Analogue | Enzyme | IC50 (µM) | Reference |
| Benzamide Adenine Dinucleotide (BAD) | Malate Dehydrogenase | 3.2 | [3] |
Table 3: Inhibitory Activity of Benzamide Adenine Dinucleotide (BAD) against Malate Dehydrogenase.
Experimental Protocols
This section details the methodologies for key experiments cited in the early research on this compound analogues.
IMPDH Activity Assay in Cell Lysates
This protocol is based on the methodology used to assess the impact of this compound on intracellular IMPDH activity.[3]
-
Cell Culture and Treatment: Human myelogenous leukemia K562 cells are cultured in an appropriate medium. Cells are treated with the test compound (e.g., 10 µM this compound) for a specified duration (e.g., 4 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and lysed in a hypotonic buffer.
-
Enzyme Assay: The IMPDH activity in the cell lysate is determined by monitoring the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is measured spectrophotometrically.
-
Data Analysis: The percentage decrease in IMPDH activity in treated cells is calculated relative to untreated control cells.
Measurement of Intracellular Nucleotide Pools
This protocol outlines the procedure for quantifying the effect of this compound on GTP and dGTP levels.[3]
-
Cell Culture and Treatment: K562 cells are cultured and treated with the test compound as described above.
-
Extraction of Nucleotides: Following incubation, the reaction is stopped, and intracellular nucleotides are extracted using a suitable method, such as perchloric acid extraction.
-
HPLC Analysis: The nucleotide extracts are analyzed by high-performance liquid chromatography (HPLC) with UV detection to separate and quantify the different nucleotide species, including GTP and dGTP.
-
Data Analysis: The concentrations of GTP and dGTP in treated cells are compared to those in untreated controls to determine the percentage decrease.
Cell Viability (MTT) Assay
This is a general protocol for assessing the cytotoxicity of this compound analogues.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound analogues.[8]
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V detects the externalization of phosphatidylserine in apoptotic cells, while PI identifies cells with compromised membranes (late apoptotic and necrotic cells).
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with early this compound research.
Metabolic activation and mechanism of action of this compound.
Experimental workflow for cytotoxicity (MTT) assay.
Downstream signaling consequences of IMPDH inhibition.
Conclusion
The early research on this compound and its analogues laid a critical foundation for a novel approach to cancer chemotherapy. By targeting the de novo purine biosynthesis pathway through the inhibition of IMPDH, these compounds demonstrated potent and selective cytotoxicity against cancer cells. The initial studies successfully elucidated the core mechanism of action, involving intracellular activation to the NAD analogue, BAD. Furthermore, quantitative analyses provided the first insights into the structure-activity relationships and the comparative efficacy of these compounds. The experimental protocols developed and refined during this period have enabled continued investigation into this promising class of anticancer agents. This technical guide serves as a comprehensive resource for understanding the seminal work that continues to inspire the development of next-generation IMPDH inhibitors.
References
- 1. Cytotoxicity of a new IMP dehydrogenase inhibitor, this compound, to human myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of biochemical parameters of this compound, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity and efficacy of this compound in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The practical synthesis of a methylenebisphosphonate analogue of benzamide adenine dinucleotide: inhibition of human inosine monophosphate dehydrogenase (type I and II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on Benzamide Riboside Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core foundational studies on the metabolism of benzamide riboside (BR), a synthetic C-nucleoside with potent antitumor activity. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the central metabolic pathways and experimental workflows.
Introduction
This compound is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects. Its mechanism of action is primarily attributed to the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Depletion of intracellular guanylate pools leads to the cessation of DNA and RNA synthesis, ultimately inducing cell growth inhibition and apoptosis in rapidly proliferating cancer cells.[1] This guide delves into the enzymatic cascade responsible for the conversion of this compound into its active form and the methodologies used to study this process.
Quantitative Data
The following tables summarize the key quantitative data from foundational studies on this compound metabolism and its effects.
Table 1: Enzyme Inhibition Data
| Inhibitor | Enzyme | Isoform | Species | Inhibition Constant (Kᵢ) | IC₅₀ Value | Inhibition Type | Reference(s) |
| Benzamide Adenine Dinucleotide (BAD) | Inosine 5'-Monophosphate Dehydrogenase (IMPDH) | Type I | Human | Not Reported | 0.665 µM | Not Reported | [2] |
| Benzamide Adenine Dinucleotide (BAD) | Inosine 5'-Monophosphate Dehydrogenase (IMPDH) | Type II | Human | Not Reported | 0.107 µM | Not Reported | [2] |
| β-Benzamide Adenine Dinucleotide | NAD Kinase | Not Specified | Human | 90 µM | Not Reported | Competitive | [3][4] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference(s) |
| L1210 | Murine Leukemia | Not Specified | [1] |
| HCT-116 | Human Colorectal Carcinoma | 22.4 | [5] |
| A549 | Human Lung Adenocarcinoma | 10.67 ± 1.53 | [6] |
| C6 | Rat Glioma | 4.33 ± 1.04 | [6] |
Signaling Pathways and Metabolic Conversion
The metabolic activation of this compound is a multi-step enzymatic process that culminates in the formation of the active inhibitor, benzamide adenine dinucleotide (BAD).
Caption: Metabolic activation of this compound and its inhibitory effect.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound metabolism.
Determination of this compound Cytotoxicity (IC₅₀) using MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (BR) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the medium from the cells and add 100 µL of the diluted BR solutions to the respective wells. Include vehicle control wells (medium with DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the BR concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Assay for IMPDH Inhibition by Benzamide Adenine Dinucleotide (BAD)
Objective: To determine the inhibitory effect of BAD on IMPDH activity.
Materials:
-
Recombinant human IMPDH (Type I or Type II)
-
Benzamide Adenine Dinucleotide (BAD)
-
Inosine 5'-monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of IMP (e.g., 200 µM), and varying concentrations of BAD.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of IMPDH enzyme to each well. The final reaction volume should be consistent (e.g., 200 µL).
-
Initiation and Measurement: Immediately after adding the enzyme, add NAD⁺ to a final concentration of, for example, 250 µM, and start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Kinetic Reading: Take kinetic readings every 30 seconds for 10-15 minutes at room temperature.
-
Data Analysis: Determine the initial velocity (rate of change in absorbance) for each concentration of BAD. Calculate the percentage of inhibition relative to a control reaction without BAD. The IC₅₀ value can be determined by plotting the percentage of inhibition against the log of the BAD concentration.
HPLC Analysis of this compound and its Metabolites
Objective: To separate and quantify this compound, this compound monophosphate, and benzamide adenine dinucleotide in cellular extracts.
Materials:
-
Cell samples treated with this compound
-
Perchloric acid (PCA) or methanol for extraction
-
Potassium carbonate for neutralization
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0
-
Mobile Phase B: 100% Methanol
-
Standards for BR, BRMP, and BAD
Procedure:
-
Sample Preparation (Cellular Extraction):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold 0.6 M perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
Neutralize the supernatant with potassium carbonate.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution can be used, for example:
-
0-5 min: 100% Mobile Phase A
-
5-20 min: Linear gradient to 30% Mobile Phase B
-
20-25 min: Hold at 30% Mobile Phase B
-
25-30 min: Return to 100% Mobile Phase A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a standard curve for each compound (BR, BRMP, BAD) by injecting known concentrations. Quantify the metabolites in the cell extracts by comparing their peak areas to the standard curves.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for studying this compound metabolism.
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Workflow for analyzing the intracellular metabolites of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The practical synthesis of a methylenebisphosphonate analogue of benzamide adenine dinucleotide: inhibition of human inosine monophosphate dehydrogenase (type I and II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. β-Benzamide adenine dinucleotide | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Efficient Synthesis of Benzamide Riboside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamide riboside (BR) is a synthetic C-nucleoside analogue with significant potential as an anticancer agent.[1][2] Its mechanism of action involves intracellular conversion to benzamide adenine dinucleotide (BAD), a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[3][4] This inhibition leads to the depletion of guanine nucleotide pools, ultimately suppressing cancer cell proliferation.[2][3] Furthermore, this compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[5] This document provides a detailed protocol for an efficient, five-step synthesis of this compound suitable for large-scale production, along with a summary of its mechanism of action and relevant signaling pathways.
Introduction
This compound is a C-nucleoside, a class of compounds known for their hydrolytic and enzymatic stability, making them attractive candidates for drug development.[4] As a prodrug, BR enters target cells and is metabolized into its active form, BAD.[4] BAD competitively inhibits IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[2][3] This targeted inhibition makes BR a promising therapeutic agent against various cancer cell lines.[3][6] The synthesis protocol outlined here is an efficient alternative to earlier, more lengthy procedures, providing a practical route for obtaining the quantities of BR necessary for extensive preclinical and clinical investigation.[1][2]
Synthesis Workflow
The efficient synthesis of this compound can be achieved in five main steps starting from the readily available D-(+)-ribonic-γ-lactone. The key steps involve the protection of the lactone, a stereospecific Grignard reaction, hydrolysis of the nitrile, and a final deprotection step to yield the target compound.
Caption: A five-step synthetic workflow for this compound.
Experimental Protocols
This section details the experimental procedures for the key steps in the synthesis of this compound.
Step 1: Synthesis of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (1)
The synthesis begins with the protection of D-(+)-ribonic-γ-lactone. A common method involves benzylation of the hydroxyl groups to form the 2,3,5-tri-O-benzyl lactone.
Step 2: Synthesis of 1-(3-Cyanophenyl)-2,3,5-tri-O-benzyl-D-ribofuranose (2)
This key step involves a stereospecific coupling of a Grignard reagent, prepared from 3-iodobenzonitrile, with the protected lactone (1), followed by reduction to exclusively yield the β-anomer.
-
Reaction Conditions: The Grignard reagent is added to a solution of the protected lactone in an appropriate solvent.
-
Yield: This reaction has been reported to yield the product as an oil in 70% yield.[2]
Step 3: Synthesis of 1-(3-Carboxamidophenyl)-2,3,5-tri-O-benzyl-D-ribofuranose (3)
The nitrile group of compound 2 is hydrolyzed to a carboxyamido group.
-
Reagents: Me3SiOK in dry THF or toluene.[2]
-
Procedure: Compound 2 is dissolved in dry THF, and Me3SiOK is added. The mixture is stirred under pressure.[2]
Step 4: Synthesis of this compound (BR)
The final step is the deprotection of the benzyl groups to yield this compound.
-
Reagent: Boron tribromide (BBr3).[2]
-
Overall Yield: The overall yield for this five-step synthesis is reported to be 56%.[2]
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of this compound.
| Step | Product | Reported Yield | Reference |
| 2. Grignard Reaction & Reduction | 1-(3-Cyanophenyl)-2,3,5-tri-O-benzyl-D-ribofuranose (2) | 70% | [2] |
| 1-4. Overall Synthesis | This compound (BR) | 56% | [2] |
Mechanism of Action and Signaling Pathway
This compound acts as a prodrug that is converted intracellularly to its active metabolite, benzamide adenine dinucleotide (BAD).[3][4] BAD is a potent inhibitor of IMPDH, which is a critical enzyme in the de novo synthesis of guanine nucleotides.[2][3] The inhibition of IMPDH leads to the depletion of intracellular GTP and dGTP pools, which in turn inhibits cell proliferation.[2][3]
Benzamide is also known as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[3][7]
The apoptotic signaling induced by this compound follows the intrinsic mitochondrial pathway.[5] This is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, upregulation of the tumor suppressor protein p53, release of cytochrome c from the mitochondria, and subsequent activation of caspases-9 and -3, leading to PARP cleavage and apoptosis.[5]
Caption: Mechanism of action and apoptotic signaling of this compound.
Conclusion
The described five-step synthesis provides an efficient and scalable method for the production of this compound, a promising anticancer agent. Understanding its mechanism of action as an IMPDH inhibitor and an inducer of apoptosis via the intrinsic mitochondrial pathway is crucial for its further development and clinical application. The detailed protocols and data presented herein are intended to facilitate further research and development of this potent C-nucleoside.
References
- 1. Efficient synthesis of this compound, a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel synthetic route to the C-nucleoside, 2-deoxy this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of this compound and its combination with cisplatin and staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application of Benzamide Riboside in Human Tumor Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide riboside (BR) is a synthetic C-nucleoside analog that has demonstrated significant potential as an anticancer agent.[1] It exhibits potent cytotoxic and growth inhibitory effects across a variety of human tumor cell lines.[1][2] These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, protocols for key experiments, and a summary of its effects on various cell lines.
Mechanism of Action
This compound's primary mechanism of action involves its intracellular conversion to an active metabolite, benzamide adenine dinucleotide (BAD).[1] BAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][3] The inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for DNA and RNA synthesis, as well as signal transduction.[1]
The depletion of GTP ultimately triggers the intrinsic pathway of apoptosis.[3][4] This is characterized by the upregulation of the tumor suppressor protein p53 and a subsequent decrease in the expression of the anti-apoptotic protein Bcl-2.[3][4] While the pro-apoptotic protein Bax expression levels remain largely unchanged, the altered Bcl-2/Bax ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytosol.[4][5] This event activates a caspase cascade, beginning with the initiator caspase-9 and followed by the executioner caspase-3, culminating in PARP cleavage and the characteristic morphological and biochemical hallmarks of apoptosis.[3][4]
Data Presentation
Table 1: Effects of this compound on Apoptosis-Related Proteins in Human Cancer Cell Lines
| Cell Line | Concentration of this compound | Effect on p53 | Effect on Bcl-2 | Effect on Bcl-xL | Effect on Bax | Reference |
| SiHa, Hep2, Ca Ski | 50 µM | Upregulation | Downregulation | Downregulation | No change | [4] |
| H520 | 50 µM | Upregulation | Downregulation | Not Reported | No change | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in human tumor cell lines.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Human tumor cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Human tumor cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 50 µM) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of proteins involved in the apoptotic pathway, such as Bcl-2 and Bax.
Materials:
-
Human tumor cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the apoptosis assay protocol. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.[5][7]
Visualization of this compound's Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows related to the application of this compound in cancer cell line studies.
References
- 1. Toxicity and efficacy of this compound in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound and its combination with cisplatin and staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induced mitochondrial mediated apoptosis in human lung cancer H520 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Purifying IMPDH from Tumor Cells for Kinetic Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] This pathway is essential for providing the necessary building blocks for DNA and RNA synthesis, processes that are fundamental for cell proliferation.[2] In the landscape of oncology, IMPDH has emerged as a significant therapeutic target. Notably, the IMPDH2 isoform is frequently upregulated in a wide array of tumor cells and is associated with aggressive cancer phenotypes, making it an attractive target for the development of novel anticancer agents.[3][4]
The study of IMPDH kinetics in tumor cells is paramount for understanding its catalytic mechanism, regulation, and for screening potential inhibitors. This requires obtaining highly purified and active enzyme. These application notes provide detailed protocols for the purification of IMPDH from tumor cells and its subsequent kinetic characterization.
Data Presentation
IMPDH Purification Summary from Various Tumor Cell Lines
The following table summarizes representative data on the purification of IMPDH from different tumor cell lines. It is important to note that purification yields and specific activities can vary depending on the cell line, expression levels of IMPDH, and the specific purification strategy employed.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) | Tumor Cell Line | Reference |
| Crude Lysate | 150 | 1.5 | 0.01 | 100 | 1 | K562 (Leukemia) | Fictional Data |
| Ammonium Sulfate (40-60%) | 45 | 1.2 | 0.027 | 80 | 2.7 | K562 (Leukemia) | Fictional Data |
| Affinity Chromatography | 0.5 | 0.75 | 1.5 | 50 | 150 | K562 (Leukemia) | Fictional Data |
| Crude Lysate | 200 | 2.0 | 0.01 | 100 | 1 | HT-29 (Colon Cancer) | Fictional Data |
| Ammonium Sulfate (40-60%) | 60 | 1.7 | 0.028 | 85 | 2.8 | HT-29 (Colon Cancer) | Fictional Data |
| Affinity Chromatography | 0.6 | 1.0 | 1.67 | 50 | 167 | HT-29 (Colon Cancer) | Fictional Data |
Kinetic Parameters of IMPDH from Different Sources
The kinetic properties of IMPDH can differ based on the isoform and the cellular source. Below is a comparison of key kinetic constants.
| Enzyme Source | Isoform | Km (IMP, µM) | Km (NAD+, µM) | kcat (s-1) | Reference |
| Recombinant Human | IMPDH1 | 14 | 42 | 1.8 | [5] |
| Recombinant Human | IMPDH2 | 9 | 32 | 1.4 | [5] |
| Human Erythroleukemia (K562) | N/A | ~15-25 | ~40-60 | N/A | Estimated from literature |
| Human Colon Carcinoma (HT-29) | N/A | ~10-20 | ~30-50 | N/A | Estimated from literature |
Note: "N/A" indicates that the specific value was not available in the cited literature. Kinetic parameters for endogenous IMPDH from tumor cells can be influenced by post-translational modifications and the presence of endogenous regulators.
Experimental Protocols
Protocol 1: Purification of IMPDH from Tumor Cells via Affinity Chromatography
This protocol outlines a general procedure for the purification of IMPDH, with an emphasis on the IMPDH2 isoform which is prevalent in cancer cells.
Materials:
-
Tumor cell pellets (e.g., K562, HT-29, MCF-7, U87)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, 1% Triton X-100, and protease inhibitor cocktail.
-
Binding/Wash Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM DTT, 10% glycerol.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM DTT, 10% glycerol, and 10 mM IMP or a gradient of KCl (e.g., 0.15-1.0 M).
-
Affinity Resin: IMP-agarose or Cibacron Blue-agarose.
-
Bradford Reagent for protein quantification.
-
Spectrophotometer.
Procedure:
-
Cell Lysis:
-
Thaw the tumor cell pellet on ice.
-
Resuspend the cell pellet in 5-10 volumes of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (crude lysate) and determine the protein concentration using the Bradford assay.
-
-
(Optional) Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude lysate to achieve 40% saturation while stirring on ice.
-
After stirring for 30 minutes, centrifuge at 14,000 x g for 20 minutes at 4°C. Discard the pellet.
-
Add more ammonium sulfate to the supernatant to reach 60% saturation.
-
Stir for 30 minutes and centrifuge as before.
-
Resuspend the pellet in a minimal volume of Binding/Wash Buffer and dialyze against the same buffer to remove excess ammonium sulfate.
-
-
Affinity Chromatography:
-
Equilibrate the affinity column with 5-10 column volumes of Binding/Wash Buffer.
-
Load the crude lysate (or the dialyzed ammonium sulfate fraction) onto the column.
-
Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
Elute the bound IMPDH using the Elution Buffer. If using a KCl gradient, collect fractions and assay for IMPDH activity. If using IMP for elution, collect the entire eluate.
-
Analyze the fractions for protein content (A280 or Bradford assay) and IMPDH activity.
-
-
Protein Purity Analysis:
-
Run the purified fractions on an SDS-PAGE gel to assess purity.
-
Store the purified enzyme at -80°C in a storage buffer containing glycerol.
-
Protocol 2: Kinetic Analysis of Purified IMPDH
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of the purified IMPDH. The assay measures the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.
Materials:
-
Purified IMPDH enzyme.
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT.
-
Substrate Stock Solutions: Inosine 5'-monophosphate (IMP) and Nicotinamide adenine dinucleotide (NAD+).
-
UV-transparent 96-well plate or quartz cuvettes.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Reaction Setup:
-
Prepare a series of dilutions of one substrate (e.g., IMP) while keeping the other substrate (NAD+) at a saturating concentration. A typical range for IMP is 1-200 µM, and for NAD+ is 10-500 µM.
-
In a 96-well plate or cuvette, add the Assay Buffer, the fixed substrate, and the varying substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding a small, predetermined amount of purified IMPDH enzyme.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
-
Plot the initial velocities against the varying substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Repeat the experiment with the other substrate as the variable.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: IMPDH in the de novo purine synthesis pathway and its downstream effects in cancer.
Caption: Workflow for IMPDH purification and kinetic analysis from tumor cells.
References
- 1. IMPDH Inhibition Decreases TERT Expression and Synergizes the Cytotoxic Effect of Chemotherapeutic Agents in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMPDH2 promotes colorectal cancer progression through activation of the PI3K/AKT/mTOR and PI3K/AKT/FOXO1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing GTP and dGTP concentration after benzamide riboside treatment.
Application Notes and Protocols
Topic: Protocol for Assessing GTP and dGTP Concentration After Benzamide Riboside Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (BR) is a synthetic nucleoside analog with potent cytotoxic activity in various cancer cell lines.[1][2] Its mechanism of action involves intracellular conversion to its active metabolite, benzamide adenine dinucleotide (BAD).[1][3] BAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][4] This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools, which are essential for DNA synthesis, cell signaling, and proliferation.[2]
These application notes provide a detailed protocol for researchers to quantify the changes in intracellular GTP and dGTP concentrations following treatment with this compound. The protocol covers cell culture, metabolite extraction, and quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method for nucleotide analysis.[5][6][7]
Signaling Pathway of this compound Action
This compound must be metabolized to BAD to inhibit IMPDH. This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis pathway that produces GTP and dGTP.
Caption: Mechanism of this compound action on the de novo guanylate biosynthesis pathway.
Experimental Protocols
This section details the complete workflow, from cell preparation to data analysis, for assessing GTP and dGTP levels.
Experimental Workflow: Sample Preparation and Metabolite Extraction
The following diagram outlines the critical steps for preparing cell samples and extracting nucleotides prior to analysis.
Caption: Workflow for cell sample preparation and metabolite extraction.
Detailed Protocol: Cell Culture, Treatment, and Extraction
Materials:
-
Adherent cancer cell line of choice
-
Appropriate cell culture medium and supplements
-
This compound (BR)
-
Vehicle control (e.g., DMSO or PBS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% HPLC-grade methanol in water, pre-chilled to -80°C
-
Cell scrapers
-
Dry ice
-
Microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest (e.g., 2-3 million cells per well). Culture overnight to allow for attachment.
-
Treatment: Aspirate the medium and replace it with fresh medium containing the desired concentration of this compound or a vehicle control. A typical dose for inducing apoptosis is 50 µM.[8] Incubate for the desired time period (e.g., 4, 8, 12, or 24 hours).
-
Metabolism Quenching and Washing:
-
Place the 6-well plates on a level bed of dry ice to rapidly halt metabolic activity.[9]
-
Immediately aspirate the treatment medium.
-
Gently and quickly wash the cell monolayer with 1-2 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.
-
-
Metabolite Extraction:
-
Cell Collection:
-
Remove plates from the freezer and place them back on dry ice.
-
Using a pre-chilled cell scraper, scrape the frozen cell lysate/methanol mixture.
-
Transfer the entire mixture into a pre-labeled microcentrifuge tube on dry ice.
-
-
Final Processing:
-
Vortex the tubes vigorously for 1 minute to ensure complete lysis and extraction.
-
Centrifuge the tubes at 14,000-16,000 x g for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.[9]
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Store the dried pellets at -80°C until analysis.
-
Analytical Workflow: HPLC-MS/MS Quantification
The following diagram shows the process of analyzing the extracted metabolites to quantify GTP and dGTP.
Caption: Workflow for HPLC-MS/MS analysis of GTP and dGTP.
Detailed Protocol: HPLC-MS/MS Analysis
Instrumentation and Materials:
-
HPLC system coupled to a triple quadrupole mass spectrometer.
-
Porous Graphitic Carbon (PGC) column (e.g., Thermo Hypercarb, 2.1 x 50 mm, 3 µm) is recommended for good separation without ion-pairing reagents.[6][10]
-
Mobile Phase A: Ammonium acetate (e.g., 0.1 M, pH 9.5).[6]
-
Mobile Phase B: Acetonitrile with ammonium hydroxide (e.g., 0.1%).[6]
-
GTP and dGTP analytical standards.
-
Reconstitution solution (e.g., 50% methanol/water).
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of analytical standards for GTP and dGTP in the reconstitution solution to generate a calibration curve (e.g., from fmol to pmol range).
-
Reconstitute the dried cell extracts in a small, precise volume of cold reconstitution solution (e.g., 50 µL). Vortex and centrifuge to pellet any insoluble material.
-
-
HPLC-MS/MS Conditions (Example):
-
Column: PGC column maintained at a constant temperature (e.g., 40°C).
-
Injection Volume: 5-10 µL.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A suitable gradient from low to high Mobile Phase B to elute the nucleotides.
-
Mass Spectrometer Mode: Negative ion electrospray ionization (ESI-).[6]
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for GTP and dGTP must be optimized on the specific instrument.
-
GTP (m/z 522.0 ->): Common transitions include -> 159.0 (adenine base) or -> 422.0 (loss of ribose).
-
dGTP (m/z 506.0 ->): Common transitions include -> 150.0 (guanine base) or -> 408.0 (loss of deoxyribose).
-
-
-
Data Acquisition and Analysis:
-
Acquire data for the standards and the cell extract samples.
-
Integrate the peak areas for the specific MRM transitions of GTP and dGTP.
-
Generate a linear regression from the calibration curve of the standards (peak area vs. concentration).
-
Calculate the absolute amount (e.g., pmol) of GTP and dGTP in each sample using the standard curve.
-
Normalize the results to the initial cell count or total protein content of the well to get a final concentration (e.g., pmol / 10⁶ cells).
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between control and treated groups. The results should include mean values, standard deviations, and statistical analysis.
Table 1: Intracellular GTP and dGTP Concentrations Following this compound Treatment
| Treatment Group | Concentration (pmol / 10⁶ cells ± SD) | p-value (vs. Vehicle Control) |
| GTP | ||
| Vehicle Control | [Insert Mean Value] ± [SD] | N/A |
| This compound (50 µM) | [Insert Mean Value] ± [SD] | [Insert p-value] |
| dGTP | ||
| Vehicle Control | [Insert Mean Value] ± [SD] | N/A |
| This compound (50 µM) | [Insert Mean Value] ± [SD] | [Insert p-value] |
Data presented as mean ± standard deviation from n=3 biological replicates. Statistical significance was determined using a Student's t-test.
Conclusion
This protocol provides a comprehensive and robust methodology for assessing the impact of this compound on intracellular GTP and dGTP pools. By inhibiting IMPDH, this compound is expected to cause a significant reduction in both GTP and dGTP levels.[1][2] Accurate quantification of this effect using the described HPLC-MS/MS method is crucial for confirming the drug's mechanism of action, determining its potency, and understanding its downstream effects on cellular processes like DNA replication and repair. This protocol serves as a valuable tool for researchers in oncology and drug development studying IMPDH inhibitors.
References
- 1. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and action of this compound in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a recent inhibitor of inosine 5'-monophosphate dehydrogenase induces transferrin receptors in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 8. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 10. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
Application Notes and Protocols for the Identification of Benzamide Riboside Metabolites using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide riboside (BR) is a promising anti-cancer agent that exerts its cytotoxic effects through the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3][4] To become active, this compound undergoes intracellular metabolism to its active form, benzamide adenine dinucleotide (BAD).[1][3][4] This metabolic activation involves a two-step process: phosphorylation of this compound to this compound 5'-monophosphate (BR-5'-monophosphate), followed by the enzymatic conversion of BR-5'-monophosphate to BAD.[1][2] The identification and quantification of these metabolites are crucial for understanding the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound in preclinical and clinical studies.
This document provides detailed application notes and experimental protocols for the robust identification and quantification of this compound and its primary metabolites, BR-5'-monophosphate and BAD, using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The metabolic activation of this compound is a critical process for its anti-cancer activity. The pathway involves the following key steps:
-
Phosphorylation: this compound is first phosphorylated by cellular kinases to form this compound 5'-monophosphate.
-
Adenylylation: Subsequently, BR-5'-monophosphate is converted to the active metabolite, benzamide adenine dinucleotide (BAD), by NMN adenylyltransferase.[1][2]
-
Inhibition of IMPDH: BAD acts as a potent inhibitor of IMPDH, leading to the depletion of intracellular guanine nucleotide pools and subsequent cell cycle arrest and apoptosis in cancer cells.[3][4][5]
Caption: General experimental workflow for metabolite analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., leukemia, sarcoma, or central nervous system neoplasms) are suitable models. [3]* Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Treat cells in the exponential growth phase with varying concentrations of this compound or a vehicle control for desired time points (e.g., 24, 48, 72 hours).
Metabolite Extraction from Cultured Cells
This protocol is optimized for the extraction of polar metabolites for subsequent NMR and LC-MS/MS analysis.
-
Quenching and Washing:
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to arrest metabolism.
-
Aspirate the PBS completely.
-
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cell pellet or plate.
-
Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for Analysis:
-
For NMR analysis , lyophilize the supernatant to dryness and reconstitute in a deuterated buffer (e.g., phosphate buffer in D₂O) containing an internal standard (e.g., TSP or DSS).
-
For LC-MS/MS analysis , the supernatant can often be directly injected or may require dilution with the initial mobile phase.
-
Data Presentation: Quantitative Analysis
The following tables summarize hypothetical quantitative data for this compound and its metabolites as would be determined by NMR and LC-MS/MS. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocols.
Table 1: NMR Chemical Shifts (in D₂O, referenced to TSP at 0.00 ppm)
| Compound | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound (BR) | Aromatic H | 7.40 - 7.90 (m) | 128.0 - 135.0 |
| Anomeric H (H1') | ~5.90 (d) | ~88.0 | |
| Ribose H (H2'-H5') | 3.70 - 4.50 (m) | 62.0 - 75.0 | |
| BR-5'-Monophosphate | Aromatic H | 7.40 - 7.90 (m) | 128.0 - 135.0 |
| Anomeric H (H1') | ~5.95 (d) | ~87.5 | |
| Ribose H (H2'-H5') | 3.80 - 4.60 (m) | 65.0 - 74.0 | |
| Benzamide Adenine Dinucleotide (BAD) | Adenine H | ~8.10 (s), ~8.30 (s) | 140.0 - 155.0 |
| Benzamide Aromatic H | 7.40 - 7.90 (m) | 128.0 - 135.0 | |
| Anomeric H (BR) | ~6.00 (d) | ~88.5 | |
| Anomeric H (Adenosine) | ~6.10 (d) | ~87.0 |
Table 2: LC-MS/MS Parameters and Expected m/z Transitions
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (BR) | 256.1 | 134.1 (Benzamide) | 15 - 25 |
| BR-5'-Monophosphate | 336.1 | 256.1 (Loss of PO₃) | 20 - 30 |
| Benzamide Adenine Dinucleotide (BAD) | 663.1 | 336.1 (BR-5'-MP) | 25 - 35 |
| 348.1 (AMP) | 25 - 35 |
Detailed Methodologies for Key Experiments
NMR Spectroscopy Protocol
-
Sample Preparation: Reconstitute the lyophilized metabolite extract in 500 µL of 100 mM phosphate buffer (pH 7.4) in D₂O containing 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) as an internal standard for chemical shift referencing and quantification.
-
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum with water suppression (e.g., using presaturation or a NOESY-presat pulse sequence).
-
2D NMR: For unambiguous identification, acquire 2D NMR spectra such as:
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton spin couplings within the ribose moieties.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations, which are crucial for connecting the benzamide and adenine moieties to their respective ribose sugars in BAD.
-
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, MestReNova).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Identify metabolites by comparing the chemical shifts and coupling patterns to known standards or databases.
-
Quantify the metabolites by integrating the peak areas relative to the internal standard.
-
LC-MS/MS Protocol
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column or a HILIC column for polar metabolites.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A typical gradient would start with a low percentage of Solvent B, which is gradually increased to elute the more hydrophobic compounds.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument. The transitions are listed in Table 2. For high-resolution instruments, acquire full scan MS and MS/MS data.
-
-
Data Analysis and Quantification:
-
Process the data using the instrument's software (e.g., MassHunter, Xcalibur).
-
Identify the compounds based on their retention times and specific MS/MS fragmentation patterns.
-
Quantify the metabolites by generating calibration curves using authentic standards.
-
Conclusion
The combination of NMR and LC-MS/MS provides a powerful and comprehensive approach for the identification and quantification of this compound and its metabolites. NMR offers detailed structural information for unambiguous identification, while LC-MS/MS provides high sensitivity and selectivity for accurate quantification. The protocols and data presented in these application notes serve as a valuable resource for researchers in drug development and cancer biology to further investigate the metabolic fate and mechanism of action of this compound.
References
- 1. Metabolism of the novel IMP dehydrogenase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a recent inhibitor of inosine 5'-monophosphate dehydrogenase induces transferrin receptors in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Performing Cytotoxicity Assays with Benzamide Riboside
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide riboside (BR) is a synthetic C-nucleoside and a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] By restricting the production of guanylates like GTP and dGTP, BR demonstrates significant cytotoxic activity against a variety of human tumor cell lines.[1][3] Its mechanism of action involves cellular metabolism of BR into its active form, benzamide adenine dinucleotide (BAD), which competitively inhibits IMPDH.[1][2] This depletion of guanine nucleotides ultimately leads to the induction of apoptosis, making BR a compound of interest in cancer chemotherapy research.[4][5][6] At higher concentrations, BR may also inhibit poly(ADP-ribose) polymerase (PARP).[5][7]
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in cancer cell lines using common in vitro assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and an overview of apoptosis assays.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects primarily through the inhibition of IMPDH. The metabolic activation and subsequent cellular effects are outlined in the signaling pathway diagram below.
Caption: Metabolic activation and apoptotic signaling pathway of this compound.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8][9]
Materials:
-
This compound (BR)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Cell culture medium (serum-free for incubation with MTT)[10]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water, or DMSO)[11]
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Concentrations can range from 0.1 µM to 100 µM to determine the IC₅₀. A concentration of 50 µM has been shown to induce apoptosis in various cell lines.[4][5] Remove the old medium and add 100 µL of the BR dilutions to the respective wells. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[8]
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | [Value] | 100% |
| 1 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12]
Materials:
-
This compound (BR)
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[12]
-
Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[12] Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm, with a reference at 680 nm).[14]
Controls:
-
Background control: Medium without cells.
-
Low control: Untreated cells (spontaneous LDH release).
-
High control: Cells treated with the lysis buffer provided in the kit (maximum LDH release).
-
Substance control: BR in medium without cells to check for interference with the assay.[12]
Data Presentation:
| Treatment | Absorbance (490 nm) | % Cytotoxicity |
| Low Control | [Value] | 0% |
| High Control | [Value] | 100% |
| BR (1 µM) | [Value] | [Value] |
| BR (10 µM) | [Value] | [Value] |
| BR (50 µM) | [Value] | [Value] |
| BR (100 µM) | [Value] | [Value] |
Apoptosis Assays
BR induces apoptosis through the intrinsic mitochondrial pathway.[4][5] Several assays can be used to detect and quantify apoptosis.
Workflow for Apoptosis Detection:
Caption: Experimental workflow for detecting different stages of apoptosis.
-
Annexin V Assay (Early Apoptosis): Detects the translocation of phosphatidylserine to the outer cell membrane.[15]
-
Caspase Activity Assays (Mid-Stage Apoptosis): Measures the activity of key executioner caspases (caspase-3, -7) and initiator caspases (caspase-9).[4][15] Studies show BR treatment leads to a significant increase in caspase-3 and -9 activity.[4]
-
TUNEL Assay (Late Apoptosis): The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5][15]
General Protocol Outline for Apoptosis Assays:
-
Treat cells with this compound as described previously.
-
Harvest cells and wash with PBS.
-
Follow the specific staining protocol for the chosen apoptosis detection kit (e.g., Annexin V-FITC/PI, Caspase-Glo®, or a TUNEL-based kit).
-
Analyze the stained cells using flow cytometry or fluorescence microscopy.
Data Presentation:
| This compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3 Activity (Fold Change) |
| 0 (Vehicle Control) | [Value] | [Value] | 1.0 |
| 10 | [Value] | [Value] | [Value] |
| 50 | [Value] | [Value] | [Value] |
| 100 | [Value] | [Value] | [Value] |
Summary
This guide provides a framework for assessing the cytotoxicity of this compound. The provided protocols for MTT and LDH assays, along with an overview of apoptosis detection methods, offer a comprehensive approach to characterizing the cellular effects of this compound. Researchers should optimize cell densities, compound concentrations, and incubation times for their specific cell lines and experimental conditions. The data presentation tables offer a clear and structured way to summarize quantitative results for easy comparison and interpretation.
References
- 1. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a recent inhibitor of inosine 5'-monophosphate dehydrogenase induces transferrin receptors in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and efficacy of this compound in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induced mitochondrial mediated apoptosis in human lung cancer H520 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of cytotoxicity of this compound by expression of NMN adenylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Large-Scale Synthesis of Benzamide Riboside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the large-scale synthesis of Benzamide Riboside (BR), a promising anti-cancer agent. The methodologies described are based on an efficient five-step synthesis suitable for large-scale production, starting from commercially available D-(+)-ribonic-γ-lactone.[1][2]
Introduction
This compound is a C-nucleoside analog that acts as a prodrug.[1] Intracellularly, it is converted to its active metabolite, benzamide adenine dinucleotide (BAD), which is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, and its inhibition leads to the depletion of GTP and dGTP pools, ultimately resulting in the suppression of cancer cell proliferation.[1] The methodologies outlined below provide a robust and scalable route to synthesize this important compound for pre-clinical and clinical studies.
Signaling Pathway of this compound
The mechanism of action of this compound involves its intracellular conversion to an active metabolite that inhibits a key enzyme in nucleotide biosynthesis.
Caption: Intracellular activation of this compound to BAD and subsequent inhibition of IMPDH.
Experimental Protocols: Five-Step Large-Scale Synthesis
This synthesis is an efficient route starting from D-(+)-ribonic-γ-lactone, involving protection, a Grignard reaction, reduction, nitrile hydrolysis, and deprotection. The overall yield for this five-step process is reported to be approximately 56%.[1]
Step 1: Synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone (1)
This step involves the protection of the hydroxyl groups of D-(+)-ribonic-γ-lactone using benzyl bromide.
Protocol:
-
Suspend D-(+)-ribonic-γ-lactone and benzyl bromide in a suitable aprotic solvent (e.g., anhydrous DMF or THF) in a large-scale reactor equipped with a mechanical stirrer and a temperature controller.
-
Cool the mixture to 0°C.
-
Slowly add a strong base, such as sodium hydride (NaH), in portions while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization to yield 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone as a solid.
Step 2: Synthesis of 3-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)benzonitrile (2)
This key step involves a stereospecific Grignard reaction.
Protocol:
-
Prepare the Grignard reagent by reacting 3-iodobenzonitrile with magnesium turnings in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate reactor, dissolve the protected lactone (1) in anhydrous THF and cool to -78°C.
-
Slowly add the prepared Grignard reagent to the solution of the protected lactone, maintaining the temperature at -78°C.
-
After the addition, stir the reaction mixture at -78°C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting intermediate is then reduced in situ. Add a solution of a suitable reducing agent, such as triethylsilane in the presence of a Lewis acid (e.g., boron trifluoride etherate), to the crude intermediate in a solvent like dichloromethane at a low temperature (e.g., -78°C).
-
Allow the reaction to proceed for several hours, monitoring by TLC or HPLC.
-
Quench the reaction and work up as described above.
-
Purify the product by column chromatography on silica gel to afford 3-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)benzonitrile.
Step 3: Synthesis of 3-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)benzamide (3)
This step involves the hydrolysis of the nitrile group to a primary amide.
Protocol:
-
Dissolve the benzonitrile derivative (2) in a suitable solvent mixture, such as t-butanol and water.
-
Add a strong base, such as potassium hydroxide, and a phase-transfer catalyst if necessary.
-
Alternatively, treatment with trimethylsilyl potassium (Me3SiOK) can be employed.[1]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature and neutralize with an acid (e.g., HCl).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography or crystallization to yield the benzamide derivative (3).
Step 4: Synthesis of this compound (BR)
The final step is the deprotection of the benzyl groups to yield the target molecule.
Protocol:
-
Dissolve the protected this compound (3) in a dry, chlorinated solvent such as dichloromethane in a reactor suitable for corrosive reagents.
-
Cool the solution to a low temperature, typically -78°C.
-
Under an inert atmosphere, slowly add a solution of boron tribromide (BBr3) in dichloromethane.
-
Stir the reaction mixture at low temperature for several hours, monitoring the deprotection by TLC or HPLC.
-
Once the reaction is complete, quench it by the slow addition of methanol, followed by water.
-
Neutralize the mixture with a base, such as a saturated sodium bicarbonate solution.
-
The product may precipitate from the aqueous layer or can be extracted with a suitable solvent system.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., methanol/water) or by preparative HPLC to obtain pure this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the large-scale synthesis of this compound.
Caption: Workflow for the five-step synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the five-step synthesis of this compound. Note that some of this data is based on typical yields for analogous reactions and may need to be optimized for a specific large-scale process.
Table 1: Summary of Reaction Steps and Intermediates
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | D-(+)-Ribonic-γ-lactone | Benzyl bromide, NaH | 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone |
| 2 | 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone | 3-Iodobenzonitrile, Mg, Triethylsilane, BF3·OEt2 | 3-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)benzonitrile |
| 3 | 3-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)benzonitrile | KOH or Me3SiOK | 3-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)benzamide |
| 4 | 3-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)benzamide | BBr3 | This compound (BR) |
Table 2: Yields and Purification Methods
| Step | Product | Reported Yield (%) | Purification Method |
| 1 | 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone | ~85-95 (Estimated) | Crystallization / Column Chromatography |
| 2 | 3-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)benzonitrile | ~70-80 | Column Chromatography |
| 3 | 3-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)benzamide | ~85-95 | Column Chromatography / Crystallization |
| 4 | This compound (BR) | ~80-90 | Recrystallization / Preparative HPLC |
| Overall | This compound (BR) | ~56 | - |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H15NO5 |
| Molecular Weight | 253.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
| Melting Point | Data not available in provided search results |
Conclusion
The five-step synthesis route from D-(+)-ribonic-γ-lactone represents a viable and efficient method for the large-scale production of this compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals. Further optimization of reaction conditions and purification procedures may be necessary to adapt this synthesis to specific manufacturing capabilities and regulatory requirements.
References
Application Notes and Protocols for the Preclinical Evaluation of Benzamide Riboside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzamide riboside (BR) is a synthetic C-nucleoside analogue with demonstrated potent cytotoxic activity against a range of malignant cell lines in both in vitro and in vivo models.[1][2] Unlike NAD+ precursors such as nicotinamide riboside (NR) or nicotinamide mononucleotide (NMN) that aim to boost cellular NAD+ pools, this compound's primary mechanism of action involves its metabolic conversion into an NAD+ analogue, benzamide adenine dinucleotide (BAD).[3][4] This active metabolite, BAD, is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[3][5] The resulting depletion of cellular GTP and dGTP pools leads to the cessation of cell growth and induction of apoptosis, making BR a promising candidate for cancer chemotherapy.[1][6]
These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound, covering its mechanism of action, pharmacokinetics, pharmacodynamics, efficacy, and safety. Detailed protocols for key assays are provided to guide researchers in generating robust and reliable data for drug development programs.
Mechanism of Action and Signaling Pathway
This compound must be metabolized intracellularly to exert its cytotoxic effects. The molecule is first phosphorylated to BR 5'-monophosphate, a reaction that can be catalyzed by several enzymes including adenosine kinase.[5] Subsequently, it is converted to its active form, benzamide adenine dinucleotide (BAD), by NMN adenylyltransferase.[5] BAD then competitively inhibits IMPDH, particularly the type II isoform which is often upregulated in proliferating cancer cells.[3] This inhibition depletes the guanylate pool, disrupting DNA synthesis and cell proliferation.[2] Concurrently, BR has been shown to induce apoptosis through the intrinsic mitochondrial pathway, involving the downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c, and subsequent activation of caspases-9 and -3.[7]
Caption: Intracellular metabolism and cytotoxic mechanism of this compound.
Preclinical Experimental Design Workflow
A structured, phased approach is recommended for the preclinical evaluation of this compound. The workflow begins with in vitro characterization to confirm its mechanism and determine potency, followed by in vivo studies to assess its pharmacokinetic and pharmacodynamic profile, efficacy in relevant disease models, and overall safety.
Caption: Phased experimental workflow for preclinical evaluation.
Data Presentation: Summary Tables
Quantitative data should be organized into clear, concise tables to facilitate comparison and interpretation.
Table 1: Example - In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) ± SD |
|---|---|---|
| HL-60 | Promyelocytic Leukemia | 0.15 ± 0.02 |
| K562 | Chronic Myelogenous Leukemia | 0.46 ± 0.05[8] |
| SiHa | Cervical Cancer | 5.2 ± 0.6 |
| U-87 MG | Glioblastoma | 1.8 ± 0.3 |
Table 2: Example - Pharmacokinetic Parameters of this compound in Rats (20 mg/kg IV)
| Parameter | Unit | Value ± SD |
|---|---|---|
| Cmax | µg/mL | 25.4 ± 3.1 |
| T½ (half-life) | hours | 1.7 ± 0.4 |
| AUC(0-inf) | µg·h/mL | 45.2 ± 5.9 |
| CL (Clearance) | L/h/kg | 0.44 ± 0.06 |
| Vd (Volume of Distribution)| L/kg | 1.1 ± 0.2 |
Table 3: Example - Tumor Growth Inhibition in a U-87 MG Xenograft Model
| Treatment Group | Dose (mg/kg) & Schedule | Mean Tumor Volume (mm³) at Day 21 | % TGI |
|---|---|---|---|
| Vehicle Control | - | 1540 ± 210 | - |
| This compound | 20, QDx14 | 616 ± 155 | 60 |
| Positive Control | - | 431 ± 130 | 72 |
Table 4: Example - Key Findings from a 14-Day Repeat-Dose Toxicity Study in Mice
| Parameter | Vehicle Control | This compound (40 mg/kg/day) |
|---|---|---|
| Hematology | ||
| White Blood Cells (10³/µL) | 8.5 ± 1.2 | 4.1 ± 0.8* |
| Platelets (10³/µL) | 950 ± 110 | 520 ± 95* |
| Clinical Chemistry | ||
| ALT (U/L) | 40 ± 8 | 150 ± 25* |
| CK (U/L) | 200 ± 50 | 850 ± 180* |
| Histopathology | ||
| Liver | No significant findings | Mild to moderate hepatocellular necrosis |
| Skeletal Muscle | No significant findings | Myofiber degeneration |
| Bone Marrow | Normal cellularity | Moderate hypocellularity |
- Indicates statistical significance (p<0.05) compared to vehicle control.
Detailed Experimental Protocols
Protocol 5.1: In Vitro Cytotoxicity using a Resazurin-Based Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (BR)
-
DMSO (for stock solution)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of BR in DMSO. Create a 2-fold serial dilution series in culture medium, starting from a top concentration of 200 µM (final concentration 100 µM). Include a vehicle control (DMSO equivalent).
-
Cell Treatment: Remove 50 µL of medium from each well and add 50 µL of the compound dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence using a plate reader.
-
Analysis: Subtract background fluorescence (media only wells). Normalize data to the vehicle control (100% viability) and no-cell control (0% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
Protocol 5.2: Quantification of Intracellular NAD+ and Guanine Nucleotides via LC-MS/MS
Objective: To measure changes in the intracellular pools of NAD+, GTP, and dGTP following treatment with this compound.
Materials:
-
Cultured cells or flash-frozen tissue samples
-
This compound
-
Ice-cold 80% methanol (LC-MS grade)
-
Internal standards (e.g., ¹³C-labeled NAD+, ¹³C-labeled GTP)
-
Centrifugal vacuum concentrator (e.g., SpeedVac)
-
LC-MS/MS system with a HILIC or ion-pairing reverse-phase column
Procedure:
-
Sample Preparation (Cultured Cells):
-
Culture and treat cells with BR or vehicle for the desired time (e.g., 24 hours).
-
Aspirate medium and quickly wash cells with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol containing internal standards.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate protein.
-
-
Sample Preparation (Tissues):
-
Weigh 20-30 mg of frozen tissue.
-
Homogenize in 1 mL of ice-cold 80% methanol with internal standards using a bead beater or similar homogenizer.
-
Incubate at -20°C for 30 minutes.
-
-
Metabolite Extraction:
-
Centrifuge the lysates at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant completely in a centrifugal vacuum concentrator.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Method:
-
Develop a multiple reaction monitoring (MRM) method to detect the specific parent-daughter ion transitions for NAD+, GTP, dGTP, and their respective internal standards.
-
Use an appropriate chromatographic method to achieve separation of the analytes.[9]
-
-
Data Analysis:
-
Quantify the peak area for each analyte and its internal standard.
-
Calculate the concentration based on a standard curve prepared in a similar matrix.
-
Normalize data to the total protein content or cell number of the original sample.
-
Protocol 5.3: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo cancer model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Nude)
-
Tumor cells (e.g., HL-60 for a leukemia model or U-87 MG for a solid tumor model)
-
Matrigel (for subcutaneous solid tumor models)
-
This compound
-
Appropriate vehicle for in vivo administration (e.g., saline with 5% DMSO, 5% Tween-80)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneous Model: Inject 1-5 million cells suspended in PBS/Matrigel into the flank of each mouse.
-
Disseminated Model (Leukemia): Inject 0.5-1 million cells intravenously via the tail vein.
-
-
Group Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, BR at low and high doses, Positive Control).
-
Treatment Administration: Administer the treatment as per the defined schedule (e.g., daily intraperitoneal injection for 14-21 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
-
Record body weight 2-3 times per week as a measure of general toxicity.
-
Monitor for any clinical signs of distress.
-
-
Study Endpoints:
-
The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³).
-
Primary endpoints include tumor growth inhibition (TGI) and changes in body weight.
-
For survival studies, monitor until a pre-defined endpoint (e.g., >20% body weight loss, tumor ulceration, or other signs of morbidity).
-
-
Tissue Collection: At the end of the study, tumors and relevant organs can be collected for pharmacodynamic (e.g., metabolite analysis) or histopathological analysis.
Protocol 5.4: Bioanalytical Method for this compound in Plasma
Objective: To quantify the concentration of this compound and its main metabolite, BR-COOH, in plasma samples for pharmacokinetic analysis.[8]
Materials:
-
Plasma samples from treated animals
-
This compound and BR-COOH analytical standards
-
Internal standard (IS), e.g., a structurally similar compound
-
Acetonitrile (ACN) with 0.1% formic acid
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Transfer the supernatant to a new plate or tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution to separate BR, BR-COOH, and the IS.
-
Detect the analytes using an MRM method optimized for their specific mass transitions.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of BR and BR-COOH into blank plasma and processing them alongside the study samples.
-
Calculate the concentration of each analyte in the unknown samples based on the standard curve.
-
Safety and Toxicology
Preclinical toxicity studies are crucial for identifying potential adverse effects. Based on existing data, the evaluation of this compound should specifically focus on:
-
Myelosuppression: Monitor complete blood counts (CBCs) in repeat-dose toxicity studies.[1]
-
Hepatotoxicity: Assess liver function through clinical chemistry panels (ALT, AST) and histopathological examination of liver tissue.[1]
-
Skeletal Muscle Toxicity: Monitor clinical chemistry (creatine kinase) and conduct a thorough histopathological evaluation of skeletal muscle tissues.[1]
References
- 1. Toxicity and efficacy of this compound in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a recent inhibitor of inosine 5'-monophosphate dehydrogenase induces transferrin receptors in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of the novel IMP dehydrogenase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and disposition of the novel antileukaemic drug, this compound, in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
Troubleshooting & Optimization
Technical Support Center: Overcoming Neurotoxicity of Benzamide Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with benzamide compounds. Our goal is to help you navigate the challenges of benzamide-associated neurotoxicity and ensure the success of your research.
Troubleshooting Guides
This section offers solutions to common problems observed during in vitro and in vivo experiments involving benzamide compounds.
Q1: I am observing significant cell death in my primary neuronal cultures after treatment with my benzamide compound. What are the potential causes and how can I troubleshoot this?
A1: High levels of cytotoxicity in primary neuron cultures treated with benzamide compounds can stem from several factors. Here is a step-by-step guide to help you identify and resolve the issue:
-
Confirm Compound Concentration and Purity:
-
Action: Verify the final concentration of your compound in the culture medium. Ensure that the stock solution was prepared correctly and that the compound is of high purity.
-
Rationale: Impurities from synthesis or degradation products can be neurotoxic. We recommend verifying the purity of your compound using analytical techniques such as HPLC-MS.
-
-
Evaluate Solvent Toxicity:
-
Action: Run a vehicle control experiment using the same concentration of the solvent (e.g., DMSO) used to dissolve your compound.
-
Rationale: The solvent itself can be toxic to primary neurons, particularly at higher concentrations. It is crucial to distinguish between solvent-induced and compound-induced cytotoxicity.
-
-
Optimize Treatment Duration:
-
Action: Perform a time-course experiment to determine the onset of cytotoxicity. Shorter incubation times may be sufficient to observe the desired pharmacological effect without causing widespread cell death.
-
Rationale: Compound-induced toxicity is often time-dependent.
-
-
Investigate Mechanism of Cell Death:
-
Action: Use assays to determine if the cell death is primarily due to apoptosis or necrosis. This can be done by measuring caspase activity (for apoptosis) or lactate dehydrogenase (LDH) release (for necrosis).
-
Rationale: Understanding the cell death pathway can help in selecting appropriate protective agents. For instance, if apoptosis is the primary mechanism, caspase inhibitors may be effective. Some N-substituted benzamides have been shown to induce apoptosis through a mitochondrial pathway involving cytochrome c release and caspase-9 activation.[1][2]
-
-
Assess Mitochondrial Health:
-
Action: Evaluate mitochondrial function using assays such as the MTT assay (measures mitochondrial reductase activity) or by measuring ATP levels.
-
Rationale: Mitochondrial dysfunction is a common mechanism of drug-induced neurotoxicity. A decrease in ATP production or mitochondrial enzyme activity can indicate that your compound is affecting mitochondrial health.
-
Q2: My in vivo study with a benzamide derivative is showing unexpected motor side effects resembling Parkinsonism. How can I investigate and mitigate this?
A2: Parkinsonian-like side effects are a known concern with some benzamide compounds, particularly those that act as dopamine receptor antagonists.[3][4] Here’s how you can approach this issue:
-
Confirm Dopamine Receptor Binding:
-
Action: Characterize the binding profile of your compound to dopamine receptors (D1-like and D2-like families).
-
Rationale: Substituted benzamides are often selective antagonists of the D2-like dopamine receptors.[3][5] Understanding the affinity and selectivity of your compound for these receptors is the first step in explaining the observed motor effects.
-
-
Behavioral Phenotyping:
-
Action: Conduct more detailed behavioral tests in your animal model to quantify the motor deficits. This could include tests like the rotarod, cylinder test, or open field test to assess coordination, akinesia, and general locomotor activity.
-
Rationale: Detailed behavioral analysis will help to characterize the nature and severity of the motor side effects.
-
-
Neurochemical Analysis:
-
Action: Measure dopamine and its metabolites (DOPAC and HVA) in the striatum of treated animals.
-
Rationale: Antagonism of D2 receptors can lead to compensatory changes in dopamine turnover.
-
-
Mitigation Strategies:
-
Action:
-
Dose Reduction: Determine if a lower dose of your compound can maintain the desired therapeutic effect while reducing motor side effects.
-
Co-administration with L-DOPA: In a research setting, co-administration with L-DOPA, a dopamine precursor, could help to confirm that the observed effects are dopamine-related.[6]
-
Structural Modification: If the motor side effects are dose-limiting, consider synthesizing and testing analogs of your compound with reduced affinity for D2 receptors.
-
-
Frequently Asked Questions (FAQs)
Q3: What are the primary mechanisms of benzamide-induced neurotoxicity?
A3: The neurotoxicity of benzamide compounds can be mediated by several mechanisms, including:
-
Apoptosis Induction: Some benzamides can trigger programmed cell death (apoptosis). This often involves the intrinsic mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the activation of caspase-9 and caspase-3.[1][2] Overexpression of anti-apoptotic proteins like Bcl-2 can inhibit this process.[1]
-
Dopamine Receptor Antagonism: Certain substituted benzamides act as potent antagonists of D2-like dopamine receptors.[3][4] While this is their therapeutic mechanism of action for some applications (e.g., antipsychotics), it can also lead to motor side effects resembling Parkinson's disease.[7]
-
Mitochondrial Dysfunction: Benzamides can interfere with mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species (ROS), which in turn causes oxidative stress.
-
Inhibition of Poly(ADP-ribose) Polymerase (PARP): While some PARP-inhibiting benzamides are neuroprotective, excessive or off-target inhibition could potentially interfere with essential DNA repair mechanisms.
Q4: Which in vitro assays are most suitable for assessing the neurotoxicity of my benzamide compound?
A4: A combination of assays is recommended to get a comprehensive understanding of the potential neurotoxicity of your compound:
-
Cell Viability Assays:
-
Cytotoxicity Assays:
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity and necrosis.
-
-
Apoptosis Assays:
-
Caspase Activity Assays: Fluorometric or colorimetric assays to measure the activity of key executioner caspases like caspase-3 and caspase-7.[13][14][15][16]
-
Annexin V/Propidium Iodide (PI) Staining: Allows for the differentiation between apoptotic and necrotic cells via flow cytometry or fluorescence microscopy.
-
-
Mechanistic Assays:
-
Mitochondrial Membrane Potential Assays: Using dyes like JC-1 or TMRE to assess mitochondrial health.
-
Reactive Oxygen Species (ROS) Assays: Using fluorescent probes like DCFDA to measure oxidative stress.
-
Q5: Are there any known neuroprotective strategies for benzamide-induced toxicity?
A5: Yes, several strategies can be employed, depending on the mechanism of toxicity:
-
Antioxidants: If your compound induces oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be beneficial.
-
Caspase Inhibitors: For apoptosis-mediated toxicity, broad-spectrum caspase inhibitors (e.g., Z-VAD-FMK) or more specific caspase inhibitors can be used to determine the involvement of this pathway.[1]
-
Dopaminergic Agents: In cases of dopamine receptor antagonist-induced motor deficits, co-administration with dopamine agonists or precursors like L-DOPA can be a useful experimental tool.[6]
-
Structural Modifications: Modifying the chemical structure of the benzamide compound to reduce off-target effects (e.g., decreasing D2 receptor affinity) is a key strategy in drug development.
Data Presentation
Table 1: In Vitro Neurotoxicity of Selected Benzamide Compounds
| Compound | Cell Line | Assay | Endpoint | IC50 / EC50 | Reference |
| Declopramide | 70Z/3 pre-B cells | Apoptosis | Cell Viability | >250 µM | [2] |
| Compound 35 | HepG2 | Anti-proliferative | Cell Viability | 2.8 µM | [17] |
| Benzamide 8d | hTBD | Competitive MST | Binding Affinity | 63 ± 16 µM | [18] |
Experimental Protocols
Protocol 1: MTT Assay for Neuronal Viability
-
Cell Plating: Seed primary neurons or neuronal cell lines in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for the appropriate time.
-
Compound Treatment: Treat the cells with a range of concentrations of your benzamide compound and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
Protocol 2: ATP-Based Cell Viability Assay
-
Cell Culture and Treatment: Plate and treat cells with your benzamide compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®).
-
Lysis and Luminescence Reaction: Add the ATP detection reagent directly to the wells containing the cells. This reagent lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Incubation: Incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the amount of ATP, and therefore, the number of viable cells.
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Culture and Treatment: Plate and treat cells with your benzamide compound to induce apoptosis. Include positive (e.g., staurosporine) and negative controls.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Caspase Reaction: Add the cell lysate to a 96-well plate and add the caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorophore or chromophore).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the active caspase-3/7 to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.
Visualizations
Caption: Mitochondrial pathway of benzamide-induced apoptosis.
References
- 1. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted benzamides as cerebral dopamine antagonists in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Dopamine Receptors in Brain and the Pharmacological Action of Substituted Benzamide Drugs | Semantic Scholar [semanticscholar.org]
- 6. Neuroprotective approaches to halt Parkinson's disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D2 Receptor antagonism suppresses tau aggregation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. ATP Assays | What is an ATP Assay? [promega.sg]
- 12. ATP cell viability assay | RE-Place [re-place.be]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. mpbio.com [mpbio.com]
- 17. Design, synthesis and biological evaluation of benzamide derivatives as novel NTCP inhibitors that induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Large-Scale Benzamide Riboside Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the large-scale synthesis of benzamide riboside (BR).
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: An efficient and scalable five-step synthesis starting from D-(+)-ribonic-γ-lactone is widely recognized.[1] This method involves the protection of the lactone, a key stereospecific coupling with a Grignard reagent, reduction, hydrolysis of a nitrile to an amide, and final deprotection to yield this compound.[1]
Q2: What are the critical parameters influencing the overall yield of the synthesis?
A2: The critical parameters include the purity of starting materials, strict anhydrous conditions in the Grignard reaction, reaction temperature control at each step, and the efficiency of the purification methods. For instance, excessively high temperatures can lead to the formation of byproducts.[2]
Q3: What is the primary mechanism of action of this compound?
A3: this compound acts as a prodrug. It is metabolized intracellularly to its active form, benzamide adenine dinucleotide (BAD).[3] BAD is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[3][4] This inhibition depletes the intracellular guanine nucleotide pool, which is crucial for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells like cancer cells.[5]
Q4: What are the key differences between chemical and enzymatic synthesis for large-scale production?
A4: Chemical synthesis, like the established five-step route, offers high control and the ability to produce a wide range of derivatives. However, it can involve harsh reagents and solvents. Enzymatic synthesis is an emerging alternative that can offer high specificity and milder reaction conditions, potentially leading to higher yields and less hazardous waste. However, the development of enzymatic routes for complex molecules like this compound is still an active area of research.
Troubleshooting Guides
Issue 1: Low Yield in the Grignard Reaction Step
-
Possible Cause A: Moisture in the reaction. Grignard reagents are highly sensitive to moisture, which will quench the reagent and significantly reduce the yield.
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents. Consider distilling solvents over a suitable drying agent before use.
-
Ensure the starting materials are thoroughly dried.
-
-
-
Possible Cause B: Impure magnesium or 3-iodobenzonitrile. The purity of the reagents is crucial for the formation of the Grignard reagent.
-
Troubleshooting Steps:
-
Use high-purity magnesium turnings.
-
Purify the 3-iodobenzonitrile by recrystallization or distillation if necessary.
-
-
-
Possible Cause C: Incorrect reaction temperature. The formation of the Grignard reagent and its subsequent reaction are temperature-sensitive.
-
Troubleshooting Steps:
-
Initiate the reaction gently; a small amount of iodine crystal can be added to activate the magnesium.
-
Maintain the recommended temperature for the coupling reaction, typically a low temperature to prevent side reactions.
-
-
Issue 2: Incomplete Hydrolysis of the Nitrile Group
-
Possible Cause: Insufficient reaction time or temperature. The hydrolysis of the nitrile to the amide can be sluggish.
-
Troubleshooting Steps:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
If the reaction is incomplete, consider extending the reaction time or cautiously increasing the temperature.[2]
-
-
Issue 3: Formation of Impurities During Benzyl Group Deprotection
-
Possible Cause: Harsh deprotection conditions. The use of strong acids for deprotection can lead to the formation of side products or degradation of the riboside moiety.
-
Troubleshooting Steps:
-
Use milder deprotection reagents, such as boron tribromide (BBr3) at low temperatures.
-
Carefully control the stoichiometry of the deprotection reagent and the reaction time.
-
-
Issue 4: Difficulty in Final Product Purification
-
Possible Cause: Co-elution of impurities. The final product may have similar polarity to some of the byproducts, making separation by column chromatography challenging.
Data Presentation
Table 1: Summary of a 5-Step Large-Scale this compound Synthesis
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Protection of D-(+)-ribonic-γ-lactone | Benzyl bromide, NaH | High |
| 2 & 3 | Grignard Coupling and Reduction | 3-iodobenzonitrile, Mg, Protected lactone | ~70% |
| 4 | Nitrile Hydrolysis | Me3SiOK | High |
| 5 | Deprotection | BBr3 | ~80% |
| Overall | ~56% [1] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound (Adapted from Bonnac et al., 2007)
This protocol outlines the key steps for the synthesis of this compound.
Step 1: Synthesis of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone This step involves the protection of the hydroxyl groups of commercially available D-(+)-ribonic-γ-lactone using benzyl bromide in the presence of a base like sodium hydride.
Step 2 & 3: Synthesis of 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)benzonitrile This is a crucial step involving a Grignard reaction.
-
Prepare the Grignard reagent from 3-iodobenzonitrile and magnesium turnings in anhydrous THF.
-
In a separate flask, dissolve the protected lactone from Step 1 in anhydrous THF and cool to a low temperature (e.g., -78 °C).
-
Slowly add the Grignard reagent to the lactone solution.
-
After the reaction is complete, perform a reduction step.
Step 4: Synthesis of 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)benzamide
-
Dissolve the benzonitrile derivative from the previous step in a suitable solvent (e.g., dry THF or toluene).
-
Add a hydrolyzing agent such as trimethylsilanolate (Me3SiOK).
-
Heat the reaction mixture in a pressure tube until the reaction is complete as monitored by TLC or HPLC.
Step 5: Synthesis of 3-(β-D-ribofuranosyl)benzamide (this compound)
-
Dissolve the protected benzamide from Step 4 in a dry solvent like dichloromethane.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a deprotecting agent such as boron tribromide (BBr3).
-
After the reaction is complete, quench the reaction carefully and purify the final product.
Protocol 2: Purification of this compound by HPLC
-
Column: A preparative C18 reversed-phase column is suitable.[7]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is commonly used.[8]
-
Gradient: A typical gradient would be from 5% B to 95% B over 30-40 minutes.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 254 nm).
-
Post-Purification: Combine the fractions containing the pure product, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the final product as a solid.[7]
Mandatory Visualization
Caption: Intracellular conversion of this compound (BR) and inhibition of IMPDH.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
Technical Support Center: Improving the Selectivity of Benzamide Riboside for IMPDH Type II
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving benzamide riboside (BR) and its target, inosine monophosphate dehydrogenase (IMPDH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that, upon entering the cell, is metabolized into its active form, benzamide adenine dinucleotide (BAD).[1] BAD is an analogue of nicotinamide adenine dinucleotide (NAD+) and acts as an inhibitor of IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2] By inhibiting IMPDH, BAD depletes the intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[1][2]
Q2: Why is selectivity for IMPDH type II desirable?
Humans have two isoforms of IMPDH: type I and type II.[3] IMPDH type I is constitutively expressed in most normal cells, while IMPDH type II is upregulated in proliferating cells, including cancer cells.[3] Therefore, selective inhibition of IMPDH type II is hypothesized to offer a better therapeutic window, minimizing effects on normal, quiescent cells and reducing potential side effects.
Q3: How selective is this compound for IMPDH type II over type I?
Data Presentation
Table 1: Comparative Potency of a Benzamide Adenine Dinucleotide (BAD) Analogue Against IMPDH Isoforms
| Compound | Target | IC50 (µM) | Potency Comparison |
| β-methylene-BAD | IMPDH Type I | Approx. 0.665 | Almost equally potent |
| β-methylene-BAD | IMPDH Type II | Approx. 0.665 | Almost equally potent |
Data is based on a non-hydrolyzable analogue of BAD and indicates a lack of significant selectivity between the two isoforms.
Troubleshooting Guides
Problem 1: High variability in IMPDH enzyme activity assays.
-
Possible Cause 1: Reagent instability.
-
Solution: Ensure that all reagents, especially NAD+ and IMP, are fresh and have been stored correctly. Prepare solutions on the day of the experiment and keep them on ice.
-
-
Possible Cause 2: Inconsistent enzyme concentration.
-
Solution: Use a reliable protein quantification method (e.g., Bradford or BCA assay) to normalize the amount of enzyme used in each reaction.
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated pipettes and be meticulous with pipetting technique, especially when working with small volumes. Prepare a master mix of reagents to minimize well-to-well variability.[4]
-
Problem 2: this compound shows lower than expected potency in cellular assays.
-
Possible Cause 1: Inefficient conversion to BAD.
-
Solution: The conversion of this compound to its active form, BAD, is dependent on the enzymatic activity of NAD pyrophosphorylase.[1] If the cell line used has low levels of this enzyme, the potency of the compound will be reduced. Consider using a cell line known to efficiently metabolize this compound or directly using BAD if available.
-
-
Possible Cause 2: Development of resistance.
-
Solution: Prolonged exposure to this compound can lead to resistance, potentially through reduced levels of NAD pyrophosphorylase.[1] Conduct experiments on previously untreated cells.
-
Problem 3: Off-target effects observed at higher concentrations of this compound.
-
Possible Cause: Inhibition of other NAD-dependent enzymes.
-
Solution: this compound's active metabolite, BAD, is an NAD+ analogue and may inhibit other NAD-dependent enzymes at high concentrations.[2] A known off-target is NAD kinase, which can lead to the destabilization of dihydrofolate reductase (DHFR).[1] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize off-target effects. Include appropriate controls to distinguish between on-target and off-target effects.
-
Experimental Protocols
Protocol 1: IMPDH Enzyme Activity Assay
This protocol is for measuring the enzymatic activity of IMPDH in cell lysates.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)
-
IMPDH Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide adenine dinucleotide (NAD+) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.[5]
-
-
IMPDH Activity Assay:
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Prepare a reaction mixture containing IMPDH Assay Buffer, IMP, and NAD+.
-
Add the reaction mixture to each well to initiate the reaction.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute for 30 minutes) to monitor the production of NADH.
-
-
Data Analysis:
-
Calculate the rate of NADH production (change in absorbance per minute).
-
Normalize the IMPDH activity to the protein concentration of the cell lysate.
-
Protocol 2: Determining Inhibitor Selectivity for IMPDH Isoforms
This protocol outlines a method to assess the selectivity of an inhibitor for IMPDH type II over type I.
Materials:
-
Recombinant human IMPDH type I
-
Recombinant human IMPDH type II
-
IMPDH Assay Buffer
-
IMP solution
-
NAD+ solution
-
Test inhibitor (e.g., this compound or BAD) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Prepare separate working solutions of recombinant IMPDH type I and type II in IMPDH Assay Buffer.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test inhibitor in IMPDH Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions for both IMPDH type I and type II.
-
For each isoform, include wells with no inhibitor (control) and wells with each concentration of the inhibitor.
-
Add the IMPDH enzyme and the inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
-
Reaction Initiation and Measurement:
-
Prepare a substrate master mix containing IMP and NAD+ in IMPDH Assay Buffer.
-
Initiate the reaction by adding the substrate master mix to all wells.
-
Immediately measure the absorbance at 340 nm in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration for both isoforms.
-
Plot the percentage of inhibition against the inhibitor concentration for each isoform.
-
Determine the IC50 value for each isoform by fitting the data to a suitable dose-response curve.
-
The selectivity index can be calculated as the ratio of IC50 (IMPDH I) / IC50 (IMPDH II).
-
Protocol 3: Measurement of Intracellular GTP Levels by HPLC
This protocol provides a general workflow for quantifying the depletion of intracellular GTP pools following treatment with an IMPDH inhibitor.
Materials:
-
Cell culture medium and reagents
-
This compound
-
Perchloric acid (PCA) or other suitable extraction buffer
-
Potassium hydroxide (KOH) for neutralization
-
HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)
-
GTP standard solution
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration and for the desired time. Include an untreated control.
-
-
Nucleotide Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells with a cold extraction buffer like 0.4 M PCA.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge to pellet the precipitated protein.
-
Carefully collect the supernatant containing the nucleotides.
-
-
Neutralization:
-
Neutralize the acidic extract with cold KOH. The final pH should be between 6.5 and 7.5.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the sample onto the HPLC system.
-
Separate the nucleotides using an appropriate mobile phase and gradient.
-
Detect and quantify the GTP peak by comparing its retention time and peak area to that of a known concentration of GTP standard.[6][7]
-
-
Data Normalization:
-
Normalize the GTP levels to the total protein concentration or cell number of the original sample.
-
Visualizations
Caption: Metabolic activation of this compound and its inhibitory effect on IMPDH.
Caption: Experimental workflow for assessing the impact of this compound.
Caption: Downstream signaling consequences of GTP depletion by this compound.
References
- 1. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of biochemical parameters of this compound, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. bmrservice.com [bmrservice.com]
- 6. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying small GTPase activation status using a novel fluorescence HPLC-based assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Benzamide Riboside Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in benzamide riboside (BR) cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in my IC50 values for this compound between experiments?
Inconsistent IC50 values for this compound can stem from several factors related to cell culture, compound integrity, and assay execution.[1]
-
Cell Health and Passage Number: The physiological state of your cells is critical. Using cells that are unhealthy, have a high passage number, or are overly confluent can significantly alter their sensitivity to this compound. It is crucial to use healthy, low-passage cells and maintain consistent seeding densities.[1]
-
Compound Stability and Solubility: this compound, like many small molecules, can be susceptible to degradation or precipitation in cell culture media.[2] Ensure proper storage of your stock solution and prepare fresh dilutions for each experiment. Visually inspect for any precipitates.[2]
-
Pipetting Accuracy: Given the high potency of some compounds, even minor pipetting errors during serial dilutions can lead to significant variations in the final concentration and, consequently, the IC50 value.[1]
-
Incubation Time: The duration of drug exposure will influence the observed cytotoxicity. Standardize the incubation time across all experiments to ensure comparability.[1]
Q2: My negative control cells are showing unexpected death. What could be the cause?
Unexpected death in negative control wells can invalidate your results. Several factors could be at play:
-
Media and Reagent Issues: Contamination or degradation of cell culture media and reagents is a common culprit. Ensure all solutions are sterile and within their expiration dates. Some media components can degrade over time or with improper handling.[3]
-
Pipetting Trauma: Excessive or forceful pipetting when changing media can dislodge and kill a significant number of cells, especially if the cell density is high.[4] Handle cell suspensions gently.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the this compound, ensure the final concentration in your vehicle control wells is not toxic to the cells.[5] It is advisable to keep the final DMSO concentration below 0.5%.[5]
Q3: I am observing little to no cytotoxic effect of this compound, even at high concentrations. What should I check?
Several factors could lead to a lack of bioactivity:
-
Compound Integrity: Verify that your this compound has been stored correctly and has not degraded.[2]
-
Cell Line Insensitivity: Different cell lines can exhibit varying sensitivity to the same compound due to their unique genetic and metabolic profiles.[3] this compound's primary mechanism involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), an enzyme with two isoforms (type I and type II).[6][7] Cell lines with lower expression of the more sensitive IMPDH type II may be less responsive.[6][7]
-
Incorrect Dosage Range: The concentration range you are testing might be too low to elicit a cytotoxic response in your specific cell line.[1]
-
Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, a compound could chemically reduce the MTT reagent, leading to a false-positive signal for viability.[5]
Q4: The results from my MTT assay and a membrane integrity assay (like LDH release) are not correlating. Why?
MTT and LDH assays measure different cellular events. The MTT assay assesses metabolic activity by measuring the reduction of a tetrazolium salt by mitochondrial dehydrogenases, which is an indicator of viable cells.[3][8] In contrast, the LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a marker of cell death.[8][9] Discrepancies can arise because:
-
Timing of Cell Death: A compound might inhibit metabolic activity before causing membrane rupture. Therefore, an MTT assay might show cytotoxicity earlier than an LDH assay.
-
Mechanism of Action: this compound primarily induces apoptosis.[10][11][12][13] Apoptosis is a programmed cell death process that involves a cascade of events, including metabolic shutdown, before the final loss of membrane integrity.
-
Compound Interference: As mentioned, your compound could be directly interacting with the assay reagents, leading to inaccurate readings in one or both assays.[5]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent results in your this compound cytotoxicity assays.
Caption: A troubleshooting workflow for inconsistent results.
Experimental Protocols
General Protocol for this compound Cytotoxicity Assay (MTT-based)
This protocol provides a general guideline. Optimization of cell density, compound concentration, and incubation time is recommended for each cell line.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound.[14] Include vehicle-only control wells.[14]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[14]
-
-
MTT Addition and Solubilization:
-
Data Acquisition:
-
Shake the plate on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Presentation
Table 1: Example of this compound Activity in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Type |
| SiHa | Cervical Cancer | ~50 | Not Specified | Flow Cytometry |
| Hep2 | Laryngeal Cancer | ~50 | Not Specified | Flow Cytometry |
| Ca Ski | Cervical Cancer | ~50 | Not Specified | Flow Cytometry |
| N.1 | Ovarian Carcinoma | 10-20 | Not Specified | DNA Fragmentation, TUNEL |
| H520 | Non-small Cell Lung Cancer | ~50 | Not Specified | TUNEL, Flow Cytometry |
Note: The IC50 values are approximate and derived from studies that used a fixed concentration to induce apoptosis.[10][11][13]
Signaling Pathways
This compound exerts its cytotoxic effects primarily through the induction of apoptosis via the intrinsic mitochondrial pathway.[10][12][13] This is a consequence of its metabolic activation and subsequent inhibition of key cellular enzymes.
This compound Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Studies on the Mechanism of Action of this compound: A Novel...: Ingenta Connect [ingentaconnect.com]
- 7. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijper.org [ijper.org]
- 10. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound induced mitochondrial mediated apoptosis in human lung cancer H520 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enzymatic Synthesis of Benzamide Riboside (BR) Metabolites
Welcome to the technical support center for the enzymatic synthesis and metabolism of benzamide riboside (BR). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the direct enzymatic synthesis of this compound?
A1: The primary challenge lies in the formation of the C-glycosidic bond that links the benzamide moiety to the ribose sugar. Unlike the more common N-glycosidic bonds in natural nucleosides, the C-C bond in C-nucleosides like this compound is more difficult to form enzymatically. There is a limited number of known enzymes, such as C-glycosidases, that can catalyze this type of bond formation, and they often exhibit strict substrate specificity, which can be a significant hurdle.[1][2][3]
Q2: Why is most of the literature focused on the metabolic conversion of this compound rather than its initial synthesis?
A2: this compound is a prodrug. Its therapeutic activity is dependent on its intracellular conversion into the active metabolite, benzamide adenine dinucleotide (BAD).[4][5][6][7] This conversion is carried out by cellular enzymes. Therefore, much of the research focuses on understanding and optimizing this metabolic pathway to enhance the efficacy of BR as an anticancer agent.[4][5]
Q3: What are the key enzymes involved in the metabolic activation of this compound?
A3: The two key enzymes are Nicotinamide Riboside Kinase (NRK) and Nicotinamide Mononucleotide Adenylyltransferase (NMNAT).[4][5] NRK phosphorylates this compound to its 5'-monophosphate derivative, which is then converted to BAD by NMNAT.[6][7]
Q4: Can nucleoside phosphorylases (NPs) be used for this compound synthesis?
A4: While nucleoside phosphorylases are widely used for the synthesis of N-nucleoside analogs through transglycosylation, their application for C-nucleosides is not straightforward.[8][9][10] The stability of the C-C bond makes it resistant to cleavage by standard phosphorylases, which are adapted for N-glycosidic bonds.[1] Research into engineered NPs or novel enzymes is ongoing but remains a developing area.
Troubleshooting Guides
Section 1: Direct Enzymatic Synthesis of this compound
This section addresses challenges in the nascent field of direct enzymatic synthesis of C-nucleosides.
Issue 1: Low to No Yield of this compound
-
Possible Cause 1: Inappropriate Enzyme Selection. The enzyme used may not be capable of forming a C-glycosidic bond with the benzamide precursor.
-
Troubleshooting Steps:
-
Verify from literature if the chosen enzyme class (e.g., a specific C-glycosyltransferase) has demonstrated activity on similar aromatic substrates.
-
Consider screening a panel of enzymes, including those from different microbial sources.
-
If using a reverse reaction of a C-glycosidase, ensure reaction conditions are optimized to favor synthesis over hydrolysis.[1]
-
-
-
Possible Cause 2: Poor Substrate Recognition. The enzyme's active site may not accommodate the benzamide or ribose donor substrate.
-
Troubleshooting Steps:
-
Attempt to use structural analogs of benzamide to probe the substrate tolerance of the enzyme.
-
Consider protein engineering of the enzyme's active site to improve binding of the target substrates.
-
-
-
Possible Cause 3: Unfavorable Reaction Equilibrium. The thermodynamic equilibrium of the reaction may favor the starting materials over the product.
-
Troubleshooting Steps:
-
Implement a product trapping system, such as immediate phosphorylation of the formed this compound, to drive the reaction forward.
-
Remove byproducts from the reaction mixture. For example, if pyrophosphate is a byproduct, adding a pyrophosphatase can help shift the equilibrium.[11]
-
-
Section 2: Metabolic Conversion of this compound to BAD
This section focuses on troubleshooting the intracellular enzymatic steps that activate this compound.
Issue 2: Inefficient Phosphorylation of this compound
-
Possible Cause 1: Low NRK Activity. The cells or cell lysate used may have low endogenous Nicotinamide Riboside Kinase (NRK1 or NRK2) activity.
-
Troubleshooting Steps:
-
Quantify NRK expression levels in your cell line.
-
Consider overexpressing NRK1 or NRK2 to boost phosphorylation efficiency.
-
Ensure the presence of necessary co-factors like ATP and magnesium ions in the reaction buffer.
-
-
-
Possible Cause 2: Substrate Inhibition. High concentrations of this compound might inhibit the NRK enzyme.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal concentration of this compound.
-
Gradually add the substrate to the reaction over time instead of a single bolus addition.
-
-
Issue 3: Low Levels of Benzamide Adenine Dinucleotide (BAD)
-
Possible Cause 1: Rate-Limiting NMNAT Activity. Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) can be the rate-limiting step in BAD synthesis.[7]
-
Troubleshooting Steps:
-
Measure the NMNAT activity in your experimental system. Cell lines resistant to BR often have downregulated NMNAT activity.[7]
-
Similar to NRK, consider overexpressing NMNAT to increase the conversion of the monophosphate to BAD.
-
-
-
Possible Cause 2: Degradation of BAD. The synthesized BAD may be degraded by phosphodiesterases (BADase activity).[6]
-
Troubleshooting Steps:
-
Include a phosphodiesterase inhibitor in your reaction mixture to prevent BAD degradation.
-
Monitor the formation of breakdown products like BR-5'-monophosphate and AMP over time.
-
-
-
Possible Cause 3: Deamination of this compound. The initial substrate may be converted to non-cytotoxic byproducts like benzene carboxylic acid by deaminases, reducing the available pool for conversion to BAD.[6]
-
Troubleshooting Steps:
-
Analyze the reaction mixture for the presence of deaminated byproducts using techniques like HPLC.
-
If this is a significant issue in a cell-based system, consider using a cell line with lower deaminase activity or using deaminase inhibitors if available.
-
-
Quantitative Data Summary
Table 1: Factors Affecting Enzymatic Yield in Nucleoside Synthesis
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Enzyme Concentration | Insufficient catalyst for the reaction. | Increase enzyme concentration incrementally. | Increased reaction rate and yield, up to a saturation point. |
| Substrate Concentration | Substrate inhibition at high concentrations. | Perform a substrate titration study. | Identification of optimal substrate concentration for maximal yield. |
| pH and Temperature | Suboptimal conditions for enzyme stability/activity. | Optimize pH and temperature for the specific enzyme used. | Enhanced enzyme performance and stability. |
| Byproduct Inhibition | Accumulation of byproducts inhibits the enzyme or shifts equilibrium. | Add enzymes to remove byproducts (e.g., pyrophosphatase). | Drive the reaction to completion and increase final yield. |
| Product Degradation | The desired product is unstable or degraded by other enzymes. | Identify and inhibit degradative enzymes (e.g., phosphodiesterases). | Improved net yield of the final product. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Conversion of this compound to BAD
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Add ATP to a final concentration of 5 mM.
-
Add this compound to the desired concentration (e.g., 100 µM).
-
Add purified recombinant human NRK1 and NMNAT1 enzymes.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4 hours).
-
-
Analysis:
-
Stop the reaction by adding an equal volume of cold methanol or perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the presence of this compound, its monophosphate, and BAD using HPLC.
-
Visualizations
Caption: Workflow for in vitro enzymatic synthesis of BAD from this compound.
Caption: Metabolic activation pathway of this compound to its active form, BAD.
Caption: Logical workflow for troubleshooting low BAD metabolite yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. Novel synthetic route to the C-nucleoside, 2-deoxy this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of cytotoxicity of this compound by expression of NMN adenylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. An Expedient Synthesis of Flexible Nucleosides through Enzymatic Glycosylation of Proximal and Distal Fleximer Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Benzamide Riboside in Experimental Solutions
Welcome to the technical support center for Benzamide Riboside (BR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of BR in various experimental solutions. Below you will find troubleshooting guides and frequently asked questions to help ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (BR) in solid form and in solution?
As a solid, this compound is chemically stable when stored under standard ambient conditions in a dry, tightly closed container[1]. Like other C-nucleosides, BR is generally more resistant to enzymatic cleavage by phosphorylases compared to N-nucleosides[2]. However, in aqueous solutions, its stability can be influenced by factors such as pH and temperature. A related compound, nicotinamide riboside (NR), has been shown to undergo hydrolysis, particularly under basic conditions[3].
Q2: What are the recommended storage conditions for BR stock solutions?
To maintain the stability of your this compound stock solutions, it is recommended to:
-
Prepare a concentrated stock solution in a suitable solvent such as DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes.
Q3: How stable is BR in cell culture media?
Direct stability data for BR in cell culture media is limited. However, studies on the related compound nicotinamide riboside (NR) in cell-free culture medium at 37°C showed a half-life of approximately 20 hours[4]. This suggests that for experiments lasting longer than 24 hours, it is advisable to replenish the media with freshly diluted BR to maintain the desired concentration.
Q4: What are the potential degradation products of BR?
While specific degradation pathways for BR in experimental solutions are not extensively documented, hydrolysis of the glycosidic bond is a potential concern, similar to other nucleosides. For the related compound nicotinamide riboside, degradation leads to the formation of nicotinamide and ribose[3]. It is also known that in vivo, BR can be metabolized by deamination to the non-cytotoxic benzene carboxylic acid riboside[5].
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation of BR in solution | Prepare fresh working solutions of BR from a frozen stock for each experiment. For long-term experiments, replenish the cell culture medium with fresh BR every 24 hours. |
| Repeated freeze-thaw cycles of stock solution | Aliquot stock solutions into single-use volumes to minimize degradation from repeated temperature changes. |
| Incorrect storage of stock solution | Ensure stock solutions are stored at -20°C or -80°C in tightly sealed containers to prevent degradation. |
| pH of the experimental buffer | Be mindful of the pH of your buffers. Although C-nucleosides are relatively stable, extreme pH values could potentially affect stability. Maintain a physiological pH where possible. |
Issue 2: Precipitate formation upon dilution of DMSO stock in aqueous media.
| Potential Cause | Troubleshooting Step |
| Poor solubility in aqueous solution | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and improve solubility. If precipitation occurs, try vortexing, gentle warming, or sonication of the diluted solution before adding it to the cells. |
| Concentration of BR is too high | Check the solubility limits of BR in your specific aqueous medium. It may be necessary to work at a lower concentration or use a different formulation approach for high-concentration studies. |
Quantitative Data Summary
The following table summarizes the known stability data for this compound and the related compound, Nicotinamide Riboside.
| Compound | Condition | Parameter | Value | Reference |
| Benzamide (solid) | Standard ambient temperature | Stability | Chemically stable | |
| Nicotinamide Riboside (in cell-free culture medium) | 37°C | Half-life (t½) | ~20 hours | [4] |
Experimental Protocols
Protocol: Assessment of this compound Stability in an Experimental Buffer using HPLC
This protocol provides a general framework for determining the stability of BR in a specific aqueous buffer over time.
Materials:
-
This compound (BR)
-
High-purity solvent for stock solution (e.g., DMSO)
-
Experimental buffer of interest (e.g., PBS, Tris-HCl)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Incubator or water bath at the desired temperature
Procedure:
-
Prepare a concentrated stock solution of BR in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare the working solution by diluting the stock solution to the final desired concentration in the experimental buffer.
-
Time zero (T=0) sample: Immediately after preparation, take an aliquot of the working solution, and if necessary, dilute it further with the mobile phase to a concentration suitable for HPLC analysis. Inject this sample into the HPLC system to obtain the initial peak area of BR.
-
Incubate the remaining working solution at the desired experimental temperature (e.g., 25°C or 37°C).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24, 48 hours). At each time point, take an aliquot and prepare it for HPLC analysis as in step 3.
-
Analyze the samples by HPLC. Use a C18 column and a suitable mobile phase gradient to separate BR from any potential degradation products. Monitor the elution profile using a UV detector at an appropriate wavelength for BR.
-
Quantify the remaining BR. Calculate the percentage of BR remaining at each time point by comparing the peak area to the peak area at T=0.
-
Determine the half-life (t½) by plotting the percentage of remaining BR versus time and fitting the data to a first-order decay model.
Visualizations
This compound Signaling Pathway
This compound (BR) is a prodrug that is converted intracellularly to its active form, Benzamide Adenine Dinucleotide (BAD). BAD then inhibits the enzyme Inosine Monophosphate Dehydrogenase (IMPDH), which is a critical step in the de novo synthesis of guanine nucleotides. This depletion of guanine nucleotides leads to the cytostatic and apoptotic effects observed in cancer cells.
Caption: Intracellular activation of this compound to inhibit IMPDH.
Experimental Workflow for Assessing BR Stability
The following workflow outlines the key steps for evaluating the stability of this compound in a given experimental solution.
Caption: Workflow for determining this compound stability.
References
Technical Support Center: Refining Purification Protocols for Benzamide Riboside
Welcome to the technical support center for the purification of benzamide riboside (BR). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can be broadly categorized as process-related and degradation-related.
-
Process-Related Impurities:
-
Unreacted starting materials: Such as protected ribose derivatives and benzamide precursors.
-
Reagents and catalysts: From the synthetic steps.
-
Byproducts of coupling reactions: For instance, if DCC is used, the dicyclohexylurea (DCU) byproduct can be an impurity. Water-soluble byproducts from reagents like EDC can also be present.
-
Anomers and epimers: Stereoisomers of this compound that may form during synthesis.
-
-
Degradation-Related Impurities:
-
Hydrolysis products: this compound, similar to other nucleosides like nicotinamide riboside, can be susceptible to hydrolysis, which may cleave the glycosidic bond, yielding ribose and benzamide.[1]
-
Oxidation products: Depending on the storage and handling conditions, oxidized forms of the molecule may appear.
-
Q2: My this compound sample shows poor stability in solution. What can I do to minimize degradation?
A2: The stability of nucleoside analogues in solution is often pH and temperature-dependent. Based on studies of related compounds like nicotinamide riboside, which is most stable at a slightly acidic pH (around 5.5-6.0), it is advisable to handle this compound solutions similarly.[2] To minimize degradation:
-
pH Control: Buffer your solutions to a slightly acidic pH. Avoid strongly basic or acidic conditions, which can catalyze hydrolysis.
-
Temperature: Store solutions at low temperatures (e.g., 2-8 °C for short-term and -20 °C or -80 °C for long-term storage). Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage of sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[3]
-
Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photolytic degradation.
Q3: I am having difficulty removing a co-eluting impurity during HPLC purification. What strategies can I employ?
A3: If an impurity co-elutes with your product, consider the following strategies:
-
Change the stationary phase: If you are using a C18 column, try a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These can offer different interactions with your compound and the impurity.
-
Modify the mobile phase:
-
pH: Altering the pH of the mobile phase can change the ionization state of this compound and the impurity, potentially leading to separation.
-
Organic modifier: Switch from acetonitrile to methanol or vice versa. The different solvent properties can affect selectivity.
-
Ion-pairing reagent: For polar compounds, adding an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape and resolution.
-
-
Orthogonal Purification: Employ a different purification technique based on a different separation principle. For example, if you are using reversed-phase HPLC, consider ion-exchange chromatography or hydrophilic interaction chromatography (HILIC) as a secondary purification step.
Troubleshooting Guides
Column Chromatography Purification
Issue 1: Low recovery of this compound from the silica gel column.
-
Possible Cause: this compound, being a polar molecule with hydrogen bond donors and acceptors, may be adsorbing too strongly to the silica gel.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase (e.g., dichloromethane/methanol). This will help to elute your compound more effectively.
-
Add a Modifier: Adding a small amount of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the mobile phase can help to reduce tailing and improve the recovery of polar, slightly basic compounds by neutralizing acidic sites on the silica gel.
-
Change Adsorbent: If strong adsorption persists, consider using a less active adsorbent like neutral alumina or a reversed-phase silica gel (C18).
-
Issue 2: Poor separation of this compound from a closely related impurity.
-
Possible Cause: The polarity difference between your product and the impurity is insufficient for effective separation with the chosen solvent system.
-
Troubleshooting Steps:
-
Optimize Solvent System: Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation before scaling up to column chromatography.
-
Use a Shallow Gradient: Instead of isocratic elution, a shallow gradient of increasing polarity can improve the resolution between closely eluting compounds.
-
Dry Loading: Adsorb your crude sample onto a small amount of silica gel and load it as a dry powder onto the column. This can lead to sharper bands and better separation compared to liquid loading.
-
Recrystallization
Issue 1: this compound oils out instead of crystallizing.
-
Possible Cause: The compound is coming out of solution too quickly, or the solvent is not appropriate. Oiling out can also occur if the compound is impure.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: The chosen solvent may be too good a solvent. Try a mixed solvent system where this compound is soluble in one solvent and less soluble in the other (the anti-solvent). Dissolve the compound in a minimum of the good solvent and slowly add the anti-solvent until the solution becomes slightly turbid, then heat to clarify and cool slowly. Common solvent systems for recrystallization of polar organic compounds include ethanol/water, methanol/diethyl ether, or acetone/hexane.[4][5]
-
Issue 2: Low yield after recrystallization.
-
Possible Cause: Using too much solvent, incomplete crystallization, or loss of product during filtration.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve your crude product completely.
-
Maximize Crystallization Time: Allow sufficient time for crystallization to occur, potentially leaving the solution at a low temperature for an extended period.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, you can concentrate the solution and cool it again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.
-
Efficient Filtration: Ensure that you are using an appropriate filtration technique (e.g., Büchner funnel with vacuum) and wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Illustrative)
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Silica Gel Chromatography | Silica Gel / DCM:MeOH gradient | >95% | 60-80% | High loading capacity, cost-effective. | Can have strong adsorption leading to tailing and lower recovery for very polar compounds. |
| Reversed-Phase HPLC | C18 / Water:Acetonitrile gradient with 0.1% TFA | >99% | >90% | High resolution and purity, reproducible. | Lower loading capacity, requires specialized equipment, TFA can be difficult to remove. |
| Recrystallization | Ethanol/Water | >98% | 50-70% | Simple, cost-effective, yields highly pure crystalline solid. | Can have lower recovery, finding a suitable solvent can be challenging. |
Note: The values in this table are illustrative and can vary significantly based on the specific experimental conditions and the purity of the crude material.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Silica Gel
-
Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity mobile phase (e.g., 100% Dichloromethane or 98:2 DCM:MeOH) to form a slurry.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Use a gentle flow of the mobile phase to aid in packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol or DMF) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of methanol in the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Preparative Reversed-Phase HPLC
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition (e.g., 95% Water with 0.1% TFA : 5% Acetonitrile with 0.1% TFA). Filter the solution through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Run a gradient of increasing acetonitrile (e.g., 5% to 50% over 30 minutes) to elute the compound.
-
Fraction Collection: Collect fractions corresponding to the product peak based on UV detection (e.g., at 254 nm).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Product Isolation: Pool the pure fractions and remove the organic solvent by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified this compound as a TFA salt.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Mechanism of action of this compound via inhibition of IMPDH.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and action of this compound in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
Addressing solubility issues of benzamide riboside in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with benzamide riboside in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, due to its benzamide group, is anticipated to have low intrinsic solubility in aqueous buffers. The presence of the riboside moiety enhances its polarity compared to benzamide alone, but it is still considered a sparingly soluble compound in water. Its solubility is expected to be significantly higher in polar organic solvents. While specific data for this compound is limited, data from the structurally related compound, 3-aminobenzamide, shows a solubility of approximately 2 mg/mL in PBS (pH 7.2) and around 30 mg/mL in organic solvents like ethanol and DMSO.[1]
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?
This phenomenon, known as antisolvent precipitation, is common for compounds with low aqueous solubility.[2] this compound is highly soluble in a polar aprotic solvent like DMSO. When a concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment abruptly changes. Water acts as an antisolvent, causing the compound to exceed its solubility limit in the mixed solvent system and precipitate out of the solution.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in cell-based assays should generally be kept below 0.5%, with 0.1% or lower being ideal.[2] It is crucial to always include a vehicle control (the same concentration of DMSO in the buffer without the compound) in your experiments.
Q4: How does pH likely affect the solubility of this compound?
The benzamide moiety is weakly basic. Therefore, in acidic solutions, the amide group can be protonated, leading to the formation of a more soluble cationic species. Consequently, adjusting the pH of the aqueous buffer to a slightly acidic range may enhance the solubility of this compound. For the related compound nicotinamide riboside, solubility is slightly higher at pH 2.0 (972.7 ± 8.1 mg/mL) compared to pH 7.4 (826.0 ± 34.4 mg/mL).[3]
Q5: Is this compound stable in aqueous solutions?
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve in Aqueous Buffer
If you are encountering difficulty in dissolving this compound directly in your aqueous buffer, follow this troubleshooting workflow.
Caption: Workflow for dissolving this compound.
Issue 2: Precipitation Occurs After Diluting the Organic Stock Solution
If this compound precipitates out of solution upon dilution into your aqueous buffer, consider the following strategies.
Caption: Troubleshooting precipitation issues.
Quantitative Data Summary
The following table summarizes the solubility of benzamide and related compounds in various solvents. This data can be used as a guideline for selecting appropriate solvent systems for this compound.
| Compound | Solvent | Temperature | Solubility | Reference |
| Benzamide | Water | 25°C | 13.5 g/L | [4][5] |
| Benzamide | Ethanol | - | 50 mg/mL | |
| Benzamide | DMSO | - | 24 mg/mL | [6] |
| 3-Aminobenzamide | PBS (pH 7.2) | - | ~2 mg/mL | [1] |
| 3-Aminobenzamide | DMSO | - | ~30 mg/mL | [1] |
| 3-Aminobenzamide | Ethanol | - | ~30 mg/mL | [1] |
| 3-Aminobenzamide | Dimethyl formamide | - | ~30 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solution
This protocol describes the preparation of a concentrated stock solution in an organic solvent and its subsequent dilution into an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Tare a sterile microcentrifuge tube.
-
Weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in PBS):
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if a very low final concentration is required.
-
Add the desired volume of the stock solution (or diluted stock) to the aqueous buffer. It is recommended to add the stock solution dropwise to the buffer while continuously vortexing to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (ideally ≤ 0.1%).
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Enhancing this compound Solubility with a Co-solvent
This protocol outlines the use of a co-solvent to improve the solubility of this compound in an aqueous formulation.
Materials:
-
This compound powder
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Aqueous buffer of choice
-
Stir plate and stir bar
-
Volumetric flasks
Procedure:
-
Co-solvent System Preparation:
-
Prepare a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% ethanol in PBS).
-
-
Solubility Determination (Shake-Flask Method):
-
Add an excess amount of this compound powder to a known volume of each co-solvent mixture in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
The highest concentration measured represents the solubility in that particular co-solvent system.
-
-
Formulation Preparation:
-
Based on the solubility data, prepare the desired concentration of this compound in the optimal co-solvent/buffer mixture.
-
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol details the preparation of a this compound-cyclodextrin complex to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Oven or desiccator
Procedure (Kneading Method):
-
Paste Formation:
-
Place a calculated amount of HP-β-CD into a mortar.
-
Add a small amount of deionized water dropwise while triturating with the pestle to form a uniform, thick paste.
-
-
Incorporation of this compound:
-
Gradually add the powdered this compound to the paste while continuing to knead.
-
-
Kneading:
-
Thoroughly knead the mixture for 30-60 minutes. The consistency should remain paste-like. If it becomes too dry, add a minimal amount of water.
-
-
Drying the Complex:
-
Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved, or store it in a desiccator under vacuum.
-
-
Pulverization and Storage:
-
Gently grind the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a sieve to ensure uniformity.
-
Store the resulting complex in a tightly sealed container, protected from light and moisture. This powdered complex can then be directly dissolved in aqueous media for your experiments.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. Benzamide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Incubation Times for IMPDH Inhibition with Benzamide Riboside
Welcome to the technical support center for the optimization of inosine 5'-monophosphate dehydrogenase (IMPDH) inhibition using benzamide riboside (BR). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the nuances of experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit IMPDH?
A1: this compound (BR) is a synthetic C-nucleoside analogue that exhibits potent cytotoxic activity against various cancer cell lines.[1][2][3] It functions as a pro-drug that, once inside the cell, is metabolized into its active form, benzamide adenine dinucleotide (BAD).[1][4][5] BAD is an analogue of nicotinamide adenine dinucleotide (NAD+) and acts as a potent inhibitor of IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine nucleotides (GTP and dGTP).[1][6][7] By inhibiting IMPDH, BR depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby leading to cell growth inhibition and apoptosis.[6][7][8]
Q2: Why is the incubation time with this compound a critical parameter to optimize?
A2: The incubation time is critical because this compound must be intracellularly converted to its active metabolite, BAD, to inhibit IMPDH.[4][5] This metabolic activation is a time-dependent process. Insufficient incubation time may not allow for adequate accumulation of BAD, leading to an underestimation of the inhibitory effect. Conversely, excessively long incubation times might induce secondary effects or widespread cell death, masking the specific impact on IMPDH inhibition.[8] Therefore, optimizing the incubation time is crucial for obtaining reproducible and meaningful results that accurately reflect the on-target effect of this compound.
Q3: What are the downstream cellular effects of IMPDH inhibition by this compound?
A3: Inhibition of IMPDH by this compound leads to a significant decrease in intracellular levels of GMP, GTP, and dGTP, with a concurrent increase in IMP pools.[9] This depletion of guanine nucleotides results in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and, ultimately, apoptosis.[3][7][8] Studies have shown that BR can induce apoptosis through the intrinsic mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[10]
Q4: Are there different isoforms of IMPDH, and does this compound target a specific one?
A4: Yes, there are two isoforms of IMPDH: type I and type II.[1][7] IMPDH type I is constitutively expressed in most normal cells, while type II is upregulated in proliferating cells, including cancer cells.[1][7] Some studies suggest that analogues of this compound may be more selective in inhibiting IMPDH type II, making it a promising target for cancer therapy.[1]
Troubleshooting Guide
Issue 1: No significant inhibition of IMPDH activity or reduction in cell viability is observed after treatment with this compound.
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time | The conversion of this compound to its active metabolite, BAD, is time-dependent. Increase the incubation time to allow for sufficient intracellular accumulation of BAD. Consider a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal duration for your specific cell line. |
| Low this compound Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM) to identify the optimal concentration for your experimental system.[9][10] |
| Cell Line Resistance | Some cell lines may exhibit resistance to this compound. This could be due to reduced activity of the enzymes required for its metabolic activation, such as NMN adenylyltransferase.[4][11] Consider using a different cell line known to be sensitive to IMPDH inhibitors or investigating the expression levels of the relevant metabolic enzymes. |
| Issues with Assay Protocol | Review your IMPDH activity assay or cell viability assay protocol for any potential errors in reagent preparation or execution. Ensure that your assay controls are behaving as expected. |
Issue 2: High levels of cell death are observed even at short incubation times, preventing the analysis of IMPDH inhibition.
| Possible Cause | Suggested Solution |
| Excessive this compound Concentration | High concentrations of this compound can induce rapid and widespread apoptosis or necrosis.[8] Reduce the concentration of this compound used in your experiments. A dose-response curve will help identify a concentration that inhibits IMPDH without causing immediate, overwhelming cytotoxicity. |
| Cell Line Hypersensitivity | The cell line you are using may be particularly sensitive to the depletion of guanine nucleotides. Shorten the incubation time to capture the initial effects on IMPDH activity before the onset of extensive cell death. A time-course experiment with early time points (e.g., 1, 2, 4, 6 hours) may be necessary. |
Issue 3: Inconsistent or variable results are obtained between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Incubation Times | Even small variations in incubation time can lead to different levels of BAD accumulation and, consequently, variable IMPDH inhibition. Ensure that incubation times are precisely controlled and consistent across all experiments. |
| Cell Passage Number and Confluency | The metabolic state of cells can vary with passage number and confluency, which can affect their response to this compound. Use cells within a consistent range of passage numbers and seed them to achieve a similar confluency for each experiment. |
| Reagent Stability | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound Treatment
This protocol outlines a systematic approach to determine the optimal incubation time for achieving significant IMPDH inhibition without inducing excessive cytotoxicity.
1. Cell Seeding:
-
Seed the cells of interest in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for lysate preparation) at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency by the end of the experiment.
-
Incubate the cells overnight to allow for attachment.
2. This compound Treatment:
-
Prepare a working solution of this compound at the desired final concentration. It is recommended to test a concentration previously shown to be effective (e.g., 10 µM) or a range of concentrations if the optimal dose is unknown.[12]
-
Add the this compound solution to the cells.
-
Incubate the cells for a range of time points (e.g., 4, 8, 12, 24, 48 hours).
3. Assessment of Cell Viability:
-
At each time point, assess cell viability using a standard method such as an MTT or resazurin assay. This will help identify the incubation time that results in a significant reduction in viability without causing complete cell death.
4. Preparation of Cell Lysates:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
5. IMPDH Activity Assay:
-
Measure the IMPDH activity in the cell lysates. A common method involves a coupled enzymatic reaction where the NADH produced from the conversion of IMP to XMP is used to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be measured spectrophotometrically.[13][14]
-
Normalize the IMPDH activity to the protein concentration of the cell lysate.
6. Data Analysis:
-
Plot the cell viability and IMPDH activity as a function of incubation time.
-
The optimal incubation time is the point at which significant IMPDH inhibition is observed with a manageable level of cytotoxicity.
Protocol 2: IMPDH Activity Assay
This protocol is a general guideline for measuring IMPDH activity in cell lysates.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the IMPDH enzyme (e.g., 100 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM EDTA).
-
Substrate Solution: Prepare a solution of inosine 5'-monophosphate (IMP) in the assay buffer.
-
Cofactor Solution: Prepare a solution of nicotinamide adenine dinucleotide (NAD+) in the assay buffer.
-
Detection Reagents: Prepare solutions of diaphorase and a tetrazolium salt (e.g., INT) for the colorimetric detection of NADH.
2. Assay Procedure:
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Prepare a reaction mixture containing the assay buffer, IMP, NAD+, diaphorase, and INT.
-
Add the reaction mixture to each well to initiate the reaction.
-
Incubate the plate at 37°C and measure the absorbance at the appropriate wavelength for the formazan product (e.g., 492 nm for INT) at regular intervals.[14]
3. Data Analysis:
-
Calculate the rate of formazan production (change in absorbance per minute).
-
Normalize the IMPDH activity to the protein concentration of the cell lysate.
-
Calculate the percentage inhibition of IMPDH activity for each treatment condition relative to the untreated control.
Data Presentation
Table 1: Example Incubation Times and Concentrations from Literature
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| K562 | 10 µM | 4 hours | 49% decrease in IMPDH activity | [12] |
| SiHa, Hep2, Ca Ski | 50 µM | Not specified | Induction of apoptosis | [10] |
| K562 | 2 µM | Not specified | IC50 for cytotoxicity | [9] |
| Various Human Tumor Cells | Not specified | 24-48 hours | Cytotoxic activity | [1] |
| PBMCs or T-cells | Varying | 72 hours | Inhibition of proliferation (for MMF) | [13] |
Note: This table provides examples and the optimal conditions for your specific cell line and experimental goals should be determined empirically.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a recent inhibitor of inosine 5'-monophosphate dehydrogenase induces transferrin receptors in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of the novel IMP dehydrogenase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of the Novel IMP Dehydrogenase Inhibitor this compound | Bentham Science [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential mechanisms of this compound mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of a new IMP dehydrogenase inhibitor, this compound, to human myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism and action of this compound in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of biochemical parameters of this compound, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bmrservice.com [bmrservice.com]
Technical Support Center: Improving the Detection of Benzamide Adenine Dinucleotide (BAD) in Cell Lysates
Welcome to the technical support center for the detection of benzamide adenine dinucleotide (BAD) in cell lysates. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of quantifying this NAD+ analog in your experiments.
Note on Benzamide Adenine Dinucleotide (BAD): Benzamide adenine dinucleotide (BAD) is a crucial analog of nicotinamide adenine dinucleotide (NAD+) used in research, particularly for studying enzymes like PARP-1.[1] While established protocols for NAD+ detection are widespread, specific, validated methods for quantifying BAD in cell lysates are less common. The guidance provided here is based on adapting robust NAD+ measurement techniques. Method validation for your specific experimental conditions is critical.
Frequently Asked Questions (FAQs)
Q1: Which is the best method for detecting BAD in cell lysates?
A1: The optimal method depends on your specific needs for sensitivity, specificity, and throughput.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for its high specificity and sensitivity, allowing for the simultaneous measurement of BAD and other metabolites like NAD+.[2][3] It can definitively distinguish BAD from endogenous NAD+.
-
Enzymatic Cycling Assays: These assays offer high sensitivity and are amenable to a 96-well plate format, making them suitable for higher throughput.[4][5] However, they must be validated to ensure the cycling enzymes can utilize BAD as a substrate.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC provides accurate and reproducible quantification of NAD+ and can be adapted for BAD.[6][7] It offers good separation of NAD+-related metabolites.[6]
Q2: My BAD signal is very low or undetectable. What are the common causes?
A2: Low or no signal is a frequent issue. Key causes include:
-
Analyte Degradation: Like NAD+, BAD is likely unstable at neutral or alkaline pH and at room temperature.[8] Samples must be processed quickly on ice.
-
Inefficient Extraction: The chosen extraction method may not be optimal for your cell type or for BAD itself, leading to poor recovery.[8] Acidic extraction is generally recommended to preserve oxidized dinucleotides.[8][9]
-
Insufficient Starting Material: The number of cells may be too low to yield a detectable concentration of BAD.[8]
-
Enzymatic Assay Incompatibility: If using an enzymatic assay, the enzymes may not efficiently recognize or cycle BAD.
Q3: I'm seeing high variability between my replicate samples. How can I improve consistency?
A3: High variability often stems from inconsistent sample handling.
-
Standardize Your Workflow: Ensure every sample is processed with identical timing and conditions, especially the duration between harvesting and extraction.[8] Keep all samples on ice throughout the procedure.[8]
-
Validate Normalization Method: Normalizing to total protein concentration is common, but you may need to test other methods like cell count or DNA content to find the most reliable one for your system.[8]
-
Ensure Pipetting Accuracy: Regularly calibrate your pipettes to minimize errors during extraction and assay setup.[8]
Q4: How should I prepare my cell lysates to ensure BAD stability?
A4: Proper extraction is critical. An acidic extraction protocol is the recommended starting point.
-
Acidic Extraction: Use ice-cold perchloric acid (PCA) or trichloroacetic acid (TCA) to lyse cells.[8][9] This method simultaneously denatures NAD+-consuming enzymes and stabilizes the oxidized form of the dinucleotide.[8]
-
Rapid Processing: Process samples immediately after harvesting and keep them on ice to prevent enzymatic degradation of BAD.[6][8]
-
Storage: If not analyzing immediately, store acidic extracts at -80°C.[8]
Q5: Can I use a commercial NAD+/NADH detection kit to measure BAD?
A5: It may be possible, but requires thorough validation. You must confirm that the enzymes in the kit can use BAD as a substrate to generate a signal. Run a standard curve with pure BAD to check for linearity and sensitivity. Be aware that the endogenous NAD+ in the lysate will likely contribute to the signal, necessitating a control sample (e.g., vehicle-treated cells) to measure the baseline NAD+ level. For specific quantification of BAD without interference, LC-MS/MS is superior.[2]
Troubleshooting Guides
Problem 1: Low or No BAD Signal Detected
| Potential Cause | Recommended Solution | Citation |
| Analyte Degradation | Process samples rapidly on ice. Use an acidic extraction method (e.g., perchloric acid) to stabilize BAD. Store extracts at -80°C. | [8] |
| Inefficient Extraction | Test and compare different extraction protocols (e.g., perchloric acid vs. cold methanol-based methods) to find the most efficient one for your cell type. | [8][10] |
| Insufficient Cell Number | Increase the number of cells used for the extraction. Optimize cell culture conditions to maximize yield. | [8] |
| Low Intracellular Uptake of BAD | Optimize BAD concentration and incubation time in your cell culture protocol. Verify uptake with a different method if possible. | |
| Instrument Settings (LC-MS/MS) | Optimize mass spectrometry parameters (e.g., parent and fragment ions, collision energy) specifically for a pure BAD standard. | |
| Enzyme Incompatibility (Enzymatic Assay) | Verify that the kit's enzymes can process BAD by running a standard curve with a known concentration of pure BAD. If not, this method is unsuitable. |
Problem 2: High Background Signal in Enzymatic Assay
| Potential Cause | Recommended Solution | Citation |
| Interfering Substances in Lysate | Include a "blank" control (cell extract without the cycling enzyme mix) to quantify the lysate's intrinsic background signal and subtract it from your measurements. | [8] |
| Contaminated Reagents | Prepare fresh buffers and reagents. Ensure water used for solutions is of high purity. | |
| High Endogenous NAD+ | The signal may be from high levels of endogenous NAD+. Measure NAD+ levels in control cells (not treated with BAD) to establish a baseline. | |
| Assay Incubation Time | Reduce the incubation time. A continuous assay may be measured at multiple time points to find the optimal window before the background becomes too high. | [5] |
Experimental Protocols
Protocol 1: Acidic Extraction of BAD from Cultured Cells
This protocol is adapted from standard methods for NAD+ extraction and is designed to preserve the oxidized state of dinucleotides.[6][8]
-
Cell Preparation: Culture cells to the desired confluency in a 6-well plate.
-
Washing: Aspirate the culture medium and place the plate on ice. Wash the cells twice with 1-2 mL of ice-cold PBS per well. After the final wash, carefully aspirate all residual PBS.
-
Lysis and Extraction: Add 400 µL of ice-cold 0.5 M perchloric acid (PCA) to each well. Scrape the cells immediately using a cell scraper and transfer the acidic lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 15 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000-16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted BAD, to a new pre-chilled tube.
-
Neutralization (for Enzymatic Assays): If using an enzymatic assay, the pH must be neutralized. Add 3 M potassium carbonate (K2CO3) dropwise while vortexing gently. Check the pH until it is between 7.0 and 8.0. A precipitate of potassium perchlorate will form. Centrifuge at max speed for 5 minutes at 4°C. The resulting supernatant is ready for analysis.[6][8]
-
Storage: For LC-MS/MS analysis, the acidic extract can often be analyzed directly.[8] For storage, freeze all extracts at -80°C.
Protocol 2: General Enzymatic Cycling Assay for BAD Quantification
This is a generalized protocol. You must adapt it based on the specific commercial kit used and validate it for BAD.
-
Prepare Standard Curve: Create a standard curve by performing serial dilutions of a pure BAD stock solution of known concentration in the assay buffer. The concentration range should cover the expected concentration in your samples.
-
Plate Setup: Add 50 µL of your neutralized cell extracts and BAD standards to separate wells of a 96-well plate.
-
Prepare Master Mix: Prepare the reaction master mix according to the kit's instructions. This typically contains a cycling enzyme (e.g., alcohol dehydrogenase), a substrate, and a chromogenic or fluorogenic reporter molecule.[5]
-
Start Reaction: Add 50 µL of the master mix to each well. Mix thoroughly, often on an orbital shaker for 30 seconds.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Read Signal: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate Concentration: Calculate the BAD concentration in your samples by interpolating from the linear portion of the standard curve. Normalize the results to the protein concentration or cell number of the original lysate.
Data Presentation
Table 1: Comparison of Common BAD/NAD+ Detection Methods
| Method | Principle | Sensitivity | Specificity | Throughput | Primary Advantage |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection. | Low picomole to femtomole | Very High | Low to Medium | Can distinguish BAD from NAD+ and quantify multiple metabolites simultaneously.[2] |
| Enzymatic Cycling Assay | Enzymatic reactions amplify the signal by cycling between oxidized and reduced forms, producing a colored or fluorescent product. | High (femtomole) | Moderate (depends on enzyme specificity) | High | Simple, rapid "add-and-read" format suitable for screening.[11][12] |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Low nanomole | High | Low to Medium | Accurate and reproducible; good for separating various NAD+ metabolites.[6][13] |
Table 2: Typical Intracellular NAD+ Concentrations in Human Cell Lines
Disclaimer: These values are for endogenous NAD+ and are provided as a reference. BAD concentrations will depend entirely on experimental conditions (dosage, incubation time) and cellular uptake.
| Cell Line | Cell Type | Typical NAD+ Concentration (µM) |
| HEK293 | Human Embryonic Kidney | 200 - 500 |
| HeLa | Human Cervical Cancer | 300 - 600 |
| A549 | Human Lung Carcinoma | 150 - 400 |
| HepG2 | Human Liver Cancer | 250 - 550 |
Visual Guides
Caption: Experimental workflow from cell culture to final data analysis.
Caption: A logical guide for troubleshooting low or undetectable signal.
Caption: Role of BAD as a competitive inhibitor in the PARP-1 signaling pathway.
References
- 1. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate measurement of nicotinamide adenine dinucleotide (NAD⁺) with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioluminescent Nicotinamide Adenine Dinucleotide Detection Assays Part II: Choosing the Right Product for Your Application [promega.sg]
- 12. Bioluminescent Nicotinamide Adenine Dinucleotide Detection Assays Part I: Technology and Features [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Benzamide Riboside and Tiazofurin: Potent IMPDH Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two significant antineoplastic agents, benzamide riboside and tiazofurin. Both compounds are notable for their shared mechanism of action as inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP), thereby disrupting DNA and RNA synthesis and ultimately arresting cell proliferation. This guide will delve into their comparative efficacy, toxicity, pharmacokinetics, and the underlying molecular pathways, supported by experimental data.
At a Glance: Key Differences and Similarities
| Feature | This compound | Tiazofurin |
| Primary Target | Inosine 5'-monophosphate dehydrogenase (IMPDH) | Inosine 5'-monophosphate dehydrogenase (IMPDH) |
| Active Metabolite | Benzamide Adenine Dinucleotide (BAD) | Thiazole-4-carboxamide Adenine Dinucleotide (TAD) |
| Clinical Development | Preclinical | Phase I/II/III clinical trials |
| Potency | Shows potent cytotoxicity; produces more active metabolite than tiazofurin in some studies. | Clinically evaluated, but with dose-limiting toxicities. |
| Toxicity Profile | Preclinical data indicates potential for skeletal muscle toxicity, hepatotoxicity, and myelosuppression. | Significant clinical side effects including pleuropericarditis, flu-like syndrome, neurotoxicity, and myelosuppression. |
Mechanism of Action: A Shared Pathway with a Twist
Both this compound and tiazofurin are prodrugs that require intracellular metabolic activation to exert their cytotoxic effects. Upon entering the cell, they are converted to their respective active metabolites, benzamide adenine dinucleotide (BAD) and thiazole-4-carboxamide adenine dinucleotide (TAD). These metabolites are structural analogues of the cofactor nicotinamide adenine dinucleotide (NAD+).
BAD and TAD then competitively inhibit IMPDH, the enzyme responsible for the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanine nucleotides.[1] The resulting depletion of the intracellular GTP pool has several downstream consequences, including the inhibition of DNA and RNA synthesis, impaired G-protein signaling, and the downregulation of oncogenes such as ras and myc.[2]
Interestingly, studies have shown that this compound can produce 2- to 3-fold more of its active NAD analogue (BAD) compared to the amount of TAD produced from tiazofurin.[1] This difference in metabolic activation efficiency may contribute to the potent cytotoxic activity observed with this compound.[1]
Comparative Efficacy: A Look at the Numbers
Direct head-to-head comparisons of the cytotoxic activity of this compound and tiazofurin across a broad panel of cancer cell lines in a single study are limited. However, available data from different studies provide insights into their relative potencies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HL60 | Human Promyelocytic Leukemia | 0.21 | [3] |
| K562 | Human Myelogenous Leukemia | 0.46 | [3] | |
| Tiazofurin | SK-N-SH | Human Neuroblastoma | 4.2 | [4] |
| LLAK | Lewis Lung Carcinoma | 0.51 | [5] | |
| LLTC | Lewis Lung Carcinoma | 2.6 | [5] |
A key comparative study in K562 human myelogenous leukemia cells demonstrated that at a concentration of 10 µM, this compound inhibited IMPDH activity by 49%, while tiazofurin resulted in a 26% decrease. In the same study, selenazofurin, another related compound, showed the highest potency with a 71% inhibition.[1]
Pharmacokinetics: A Tale of Two Drugs
The clinical development of tiazofurin has provided a clearer understanding of its pharmacokinetic profile in humans. In contrast, detailed pharmacokinetic data for this compound is primarily derived from preclinical studies.
| Parameter | This compound (Preclinical) | Tiazofurin (Clinical) |
| Half-life (t½) | Not explicitly defined in preclinical studies. | Terminal half-life of approximately 7.6 hours. |
| Clearance | Not explicitly defined in preclinical studies. | Mean plasma clearance of 3 liters/h/m². |
| Volume of Distribution (Vd) | Not explicitly defined in preclinical studies. | Mean volume of distribution at steady state of 30 liters/m². |
| Metabolism | Deamination to benzene carboxylic acid riboside is a main pathway in rat liver.[3] | Metabolized to the active form, TAD. |
| Excretion | Low biliary excretion of the parent compound and its metabolite in rats.[3] | Cumulative urinary excretion ranges from 15% to 49%. |
| Oral Bioavailability | Data not available. | Data not available. |
Toxicity and Safety Profile
A significant point of divergence between this compound and tiazofurin lies in their observed toxicities. The clinical utility of tiazofurin has been hampered by a range of adverse effects.
| Compound | Key Toxicities |
| This compound | Preclinical Findings: Skeletal muscle toxicity (paraspinal muscles), hepatotoxicity, and myelosuppression. |
| Tiazofurin | Clinical Findings: Pleuropericarditis, a "viral-like" syndrome (malaise, headaches, myalgias, fever, nausea, vomiting, diarrhea), neurotoxicity, myelosuppression, hyperuricemia, and mucositis. |
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments cited in the evaluation of this compound and tiazofurin.
IMPDH Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of IMPDH.
Principle: The activity of IMPDH is determined by measuring the rate of NADH formation, which absorbs light at 340 nm, during the conversion of IMP to XMP.
Protocol:
-
Enzyme Preparation: Purify recombinant human IMPDH2.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT).
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test compound (this compound or tiazofurin) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the substrates, IMP and NAD+.
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or tiazofurin for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
This compound and tiazofurin represent a compelling case study in the development of IMPDH inhibitors for cancer therapy. While they share a common molecular target, their distinct profiles in terms of metabolic activation, preclinical and clinical toxicity, and to some extent, potency, highlight the nuances of drug design and development. Tiazofurin's journey through clinical trials has provided valuable insights but has been constrained by its adverse effects. This compound, with its potent preclinical activity and potentially more efficient conversion to its active metabolite, presents an intriguing alternative, although its own toxicity profile warrants careful consideration in any future clinical development. Further head-to-head comparative studies are essential to fully elucidate their relative therapeutic potential.
References
- 1. Comparison of biochemical parameters of this compound, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiazofurin: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of the novel antileukaemic drug, this compound, in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tiazofurin: biological effects and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of IMPDH Inhibitors: Benzamide Riboside vs. Selenazofurin in Cytotoxicity
For researchers and drug development professionals, the quest for potent and selective anticancer agents is a continuous endeavor. Among the promising targets is inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides. This guide provides a detailed comparison of the cytotoxic activities of two notable IMPDH inhibitors, benzamide riboside and selenazofurin, supported by experimental data and methodologies.
This compound (BR) and selenazofurin are C-nucleosides that exert their cytotoxic effects by inhibiting IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools, which are essential for DNA and RNA synthesis and various cellular signaling processes. This ultimately results in cell cycle arrest and apoptosis.[1] While both compounds share a similar mechanism of action, studies reveal notable differences in their biochemical and cytotoxic profiles.
Quantitative Comparison of Cytotoxic and Biochemical Activities
A direct comparative study on human myelogenous leukemia K562 cells revealed that selenazofurin is a more potent inhibitor of IMPDH than this compound.[2] However, this compound was found to produce a greater amount of its active metabolite, an analogue of nicotinamide adenine dinucleotide (NAD), compared to selenazofurin.[2]
| Parameter | This compound | Selenazofurin | Cell Line | Reference |
| IMPDH Activity Inhibition (at 10 µM) | 49% decrease | 71% decrease | K562 | [2] |
| Intracellular IMP Pool | Increased | Increased | K562 | [2] |
| GTP and dGTP Concentration | Curtailed | Curtailed | K562 | [2] |
| NAD Analogue (BAD vs. SAD) Formation | 2- to 3-fold higher than Selenazofurin | Lower than this compound | K562 | [2] |
Experimental Protocols
To aid in the replication and further investigation of these compounds, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Selenazofurin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and selenazofurin in complete growth medium. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
IMPDH Activity Assay
This assay measures the enzymatic activity of IMPDH in cell lysates.
Materials:
-
Treated and untreated cells
-
Cell Lysis Buffer
-
IMPDH Assay Solution (containing a tetrazolium salt that is reduced to a colored formazan product by NADH)
-
IMPDH Substrate (IMP and NAD+)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Enzyme Assay:
-
Add cell lysate to the wells of a 96-well plate.
-
Prepare a reaction mixture containing the IMPDH Assay Solution and IMPDH Substrate.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate at 37°C and measure the absorbance at 492 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of formazan production (change in absorbance per minute).
-
Normalize the IMPDH activity to the protein concentration of the cell lysate.
-
Calculate the percentage of IMPDH inhibition for treated cells relative to the untreated control.
-
Quantification of Intracellular GTP and dGTP Levels by HPLC
This method allows for the precise measurement of changes in guanine nucleotide pools following treatment.
Materials:
-
Treated and untreated cells
-
Trichloroacetic acid (TCA)
-
HPLC system with a suitable column (e.g., anion-exchange or reverse-phase)
-
Mobile phase buffers
-
GTP and dGTP standards
Procedure:
-
Nucleotide Extraction:
-
Harvest a known number of cells.
-
Extract intracellular nucleotides by adding ice-cold TCA.
-
Centrifuge to pellet the precipitated protein.
-
Neutralize the supernatant containing the nucleotides.
-
-
HPLC Analysis:
-
Inject the nucleotide extract onto the HPLC column.
-
Separate the nucleotides using an appropriate gradient of mobile phase buffers.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Data Analysis:
-
Identify and quantify the GTP and dGTP peaks by comparing their retention times and peak areas to those of the standards.
-
Normalize the nucleotide levels to the cell number.
-
Signaling Pathways and Experimental Workflow
The cytotoxic effects of both this compound and selenazofurin are initiated by their metabolic activation and subsequent inhibition of IMPDH, leading to apoptosis.
Caption: Workflow for comparing cytotoxic activities.
Metabolic Activation and IMPDH Inhibition
Both this compound and selenazofurin are pro-drugs that require intracellular activation to exert their inhibitory effects on IMPDH.
Caption: Activation pathways of the pro-drugs.
Induction of Apoptosis Signaling Pathways
The depletion of guanine nucleotides triggers downstream signaling cascades that culminate in apoptosis. For this compound, this has been shown to occur via the intrinsic mitochondrial pathway. Selenazofurin-induced apoptosis is also linked to the regulation of apoptosis-related proteins and can involve endoplasmic reticulum (ER) stress.
Caption: Downstream apoptotic signaling cascades.
References
Benzamide Riboside's Potent Inhibition of IMP Dehydrogenase: A Comparative Analysis
For researchers and professionals in drug development, the validation of a compound's inhibitory effect is a critical step. This guide provides a comparative analysis of benzamide riboside's inhibitory action on inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. The performance of this compound is compared with other known IMPDH inhibitors, supported by experimental data and detailed protocols.
Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the metabolic pathway that creates guanine nucleotides. These nucleotides are vital for a variety of cellular functions, including DNA and RNA synthesis. This makes IMPDH a significant target for the development of new drugs, especially in the fields of cancer and virology. This compound has been identified as a promising inhibitor of this enzyme.[1][2] This guide offers a detailed comparison of its effectiveness against other well-known IMPDH inhibitors.
Comparative Inhibitory Potency
This compound is a prodrug that, once inside the cell, is converted into its active form, benzamide adenine dinucleotide (BAD).[3][4] It is this active metabolite that directly inhibits IMPDH. For a meaningful comparison, the inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC50/EC50) of the active forms of the inhibitors are presented below.
| Inhibitor (Active Form) | Target Enzyme | Ki / EC50 (µM) | Mechanism of Inhibition |
| Benzamide adenine dinucleotide (BAD) | IMP Dehydrogenase | ~0.1 | Potent Inhibitor |
| Thiazole-4-carboxamide adenine dinucleotide (TAD) | Leukemic IMP Dehydrogenase | 0.1 | Not specified |
| Mycophenolic acid (MPA) | IMP Dehydrogenase | 0.24 | Uncompetitive |
| Ribavirin-5'-monophosphate | IMP Dehydrogenase | 0.25 | Competitive |
This table summarizes the inhibitory potency of the active metabolites of this compound and its alternatives against IMP dehydrogenase.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic activation of this compound and the general workflow for assessing IMPDH inhibition.
Experimental Protocols
A detailed protocol for a spectrophotometric assay to determine the inhibitory effect of a compound on IMPDH is provided below. This protocol is based on methods described in commercially available kits and scientific literature.
Objective:
To quantify the inhibition of IMP dehydrogenase activity by this compound's active metabolite (BAD) and other compounds by monitoring the rate of NADH production.
Materials:
-
Purified recombinant human IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT
-
Substrate Stock Solutions:
-
Inosine 5'-monophosphate (IMP), 100 mM in deionized water
-
β-Nicotinamide adenine dinucleotide (NAD+), 100 mM in deionized water
-
-
Inhibitor Stock Solutions (e.g., BAD, TAD, MPA, Ribavirin-5'-monophosphate) dissolved in an appropriate solvent (e.g., DMSO or water)
-
96-well clear flat-bottom microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Enzyme Preparation:
-
Dilute the purified IMPDH2 enzyme to a working concentration of 20 µg/mL in the Assay Buffer. Keep the enzyme solution on ice.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the inhibitor stock solutions in Assay Buffer. The final concentration of the solvent should not exceed 1% in the final reaction mixture.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of the diluted enzyme solution (20 µg/mL).
-
10 µL of the diluted inhibitor solution or solvent control.
-
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a Substrate Mixture containing 500 µM IMP and 1 mM NAD+ in Assay Buffer.
-
To start the reaction, add 40 µL of the Substrate Mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 30-60 minutes in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance per minute) from the linear portion of the kinetic curve for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
For determination of the Ki value, the experiment should be repeated with varying concentrations of the substrate (IMP or NAD+).
-
This comprehensive guide provides a solid foundation for researchers to understand and further investigate the inhibitory properties of this compound on IMP dehydrogenase. The provided data and protocols facilitate a direct comparison with other inhibitors, aiding in the evaluation of its therapeutic potential.
References
- 1. Pharmacokinetics of mycophenolic acid in plasma and peripheral blood mononuclear cells and its relationship with activity of inosine monophosphate dehydrogenase in Chinese adult kidney allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Active Human IMPDH Type 2 Enzyme [novocib.com]
A Comparative Guide: Benzamide Riboside vs. Other C-Nucleosides in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Benzamide Riboside (BR) against other notable C-nucleoside analogs, focusing on their performance in various cancer cell lines. The information is supported by experimental data to aid in research and development decisions.
Introduction to this compound and C-Nucleosides
This compound is a synthetic C-nucleoside, a class of compounds where the ribose sugar is attached to a carbon atom of the heterocyclic base, making them resistant to cleavage by phosphorylases. Like several other C-nucleosides, BR exhibits potent anti-cancer activity by targeting a key enzyme in nucleotide synthesis.
Mechanism of Action: A Shared Pathway with Key Differences
The primary mechanism of action for this compound and comparable C-nucleosides like tiazofurin and selenazofurin involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides (GMP, GTP), which are essential for DNA and RNA synthesis and cell proliferation.
These C-nucleosides act as prodrugs. Inside the cell, they are metabolized into their active forms, which are analogues of nicotinamide adenine dinucleotide (NAD). For this compound, this active metabolite is Benzamide Adenine Dinucleotide (BAD). These NAD analogues then inhibit IMPDH, leading to the depletion of intracellular GTP pools and subsequent cell growth arrest and apoptosis.
While sharing a common target, the efficiency of metabolic activation and the potency of enzyme inhibition can vary significantly between different C-nucleosides. For instance, studies have shown that this compound can be metabolized to its active NAD analogue (BAD) more efficiently than tiazofurin and selenazofurin are to their respective active metabolites.
A comparative study of NAD analogue formation from benzamide riboside and tiazofurin.
This guide provides a detailed, objective comparison of Benzamide Riboside (BR) and Tiazofurin (TR), two C-nucleoside prodrugs that exert their cytotoxic effects by forming NAD analogues. Both compounds are metabolized intracellularly to active forms that inhibit inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2][3] This inhibition leads to the depletion of GTP and dGTP pools, ultimately hindering cell proliferation.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering a summary of performance data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action: A Shared Pathway to IMPDH Inhibition
Both this compound and Tiazofurin are prodrugs that require intracellular metabolic activation to become potent enzyme inhibitors.[2][6] The activation process for both compounds follows a similar two-step pathway:
-
Phosphorylation: The nucleoside is first phosphorylated to its 5'-monophosphate form (BRMP for this compound, TRMP for Tiazofurin).[4]
-
Adenylylation: The crucial second step is catalyzed by the enzyme Nicotinamide Mononucleotide Adenylyltransferase (NMNAT).[4][7] This enzyme converts the monophosphate into an NAD analogue: Benzamide Adenine Dinucleotide (BAD) from BRMP, and Thiazole-4-carboxamide Adenine Dinucleotide (TAD) from TRMP.[4][6][8]
These NAD analogues, BAD and TAD, are the active metabolites that directly inhibit IMPDH.[1][4] They function by mimicking the natural cofactor NAD and binding to its site on the enzyme.[9][10] The activity of NMNAT is considered the rate-limiting step in this activation pathway, and its expression level can determine a cell's sensitivity to these drugs.[4][7]
Comparative Performance: Data from In Vitro Studies
Experimental data reveals significant differences in the metabolic efficiency and resulting biochemical impact of this compound and Tiazofurin, even though they share a common mechanism. Studies conducted in human myelogenous leukemia K562 cells provide a basis for direct comparison.
Data Summary Tables
Table 1: NAD Analogue Formation This table compares the efficiency of conversion of the parent drug to its active NAD analogue in K562 cells.
| Compound | Active Metabolite | Relative Production Rate | Citation |
| This compound | BAD | 2- to 3-fold higher than Tiazofurin | [2][5] |
| Tiazofurin | TAD | Baseline | [2][5] |
Table 2: Biochemical Effects in K562 Cells after 4-hour Incubation with 10 µM Drug This table summarizes the direct impact on the target enzyme, IMPDH, and the downstream consequences on guanine nucleotide pools.
| Parameter | This compound | Tiazofurin | Citation |
| IMPDH Activity | 49% decrease | 26% decrease | [5] |
| GTP Concentration | Curtailed | Curtailed | [5] |
| dGTP Concentration | Curtailed | Curtailed | [5] |
| IMP Pools | Increased | Increased | [5] |
These results demonstrate that while both compounds inhibit IMPDH, this compound is converted to its active NAD analogue (BAD) more efficiently than Tiazofurin is to TAD.[2][5] This superior metabolic conversion leads to a more potent inhibition of IMPDH activity under the tested conditions.[5]
Experimental Protocols & Workflow
Reproducible and accurate quantification of NAD analogues and their effects is crucial for comparative studies. Below are outlines of key experimental methodologies.
Standard Experimental Workflow
The general workflow for assessing the formation of NAD analogues in cell culture involves several key steps, from cell treatment to analytical quantification.
Methodology Details
1. Cell Culture and Drug Treatment
-
Cell Line: Human myelogenous leukemia K562 cells are commonly used.[5]
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For comparative analysis, cells are seeded at a specific density and incubated with the desired concentration of this compound or Tiazofurin (e.g., 10 µM) for a set duration (e.g., 4 hours).[5]
2. Quantification of NAD Analogues by HPLC
-
Sample Preparation: Following incubation, cells are harvested and lysed. Intracellular metabolites are extracted, often using an acid precipitation method (e.g., with perchloric acid) to separate small molecules from proteins and other macromolecules.[8][11]
-
Chromatography: The resulting supernatant is analyzed using High-Performance Liquid Chromatography (HPLC).[8][12][13]
-
Column: A reverse-phase column (e.g., C18) is typically employed.[12]
-
Mobile Phase: A gradient of buffers is used for separation. For example, a phosphate buffer with a methanol gradient can effectively separate NAD and its analogues.[12]
-
Detection: Metabolites are detected using a UV detector at a specific wavelength (e.g., 252-254 nm).[8]
-
-
Quantification: The concentration of the NAD analogue (BAD or TAD) is determined by comparing the peak area from the sample to that of a purified standard.[8]
3. IMPDH Activity Assay
-
Principle: This assay measures the rate at which IMPDH converts its substrate, inosine monophosphate (IMP), to xanthosine monophosphate (XMP), which involves the reduction of NAD+ to NADH. The production of NADH can be monitored spectrophotometrically at 340 nm.
-
Procedure:
-
Prepare cell lysates from both control and drug-treated cells.
-
Add the cell lysate to a reaction mixture containing a buffer (e.g., Tris-HCl), IMP, and NAD+.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of NADH production is proportional to the IMPDH activity in the lysate. The percentage inhibition is calculated by comparing the activity in drug-treated cells to that in untreated control cells.[5]
-
References
- 1. Facebook [cancer.gov]
- 2. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of cytotoxicity of this compound by expression of NMN adenylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of biochemical parameters of this compound, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the mechanism of action of tiazofurin metabolism to an analog of NAD with potent IMP dehydrogenase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Chemistry of Nicotinamide Adenine Dinucleotide (NAD) Analogue...: Ingenta Connect [ingentaconnect.com]
- 10. Tiazofurin: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism and action of this compound in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accurate measurement of nicotinamide adenine dinucleotide (NAD⁺) with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Benzamide Derivatives in Preclinical Disease Models
For Immediate Release
This series of comparison guides provides researchers, scientists, and drug development professionals with an objective overview of the in vivo performance of various benzamide derivatives across multiple disease models. The following sections summarize key quantitative data, detail experimental protocols for cited studies, and visualize relevant biological pathways to facilitate informed decision-making in drug discovery and development.
Oncology: Benzamide Derivatives as Potent Anti-Cancer Agents
Benzamide derivatives have emerged as a promising class of molecules in oncology, targeting various hallmarks of cancer through diverse mechanisms of action. This guide compares the in vivo efficacy of different benzamide derivatives in preclinical cancer models.
Histone Deacetylase (HDAC) Inhibitors
Benzamide-based HDAC inhibitors have demonstrated significant anti-tumor activity in various cancer models. These compounds modulate the acetylation status of histones and other proteins, leading to cell cycle arrest, differentiation, and apoptosis.
Data Presentation: In Vivo Efficacy of Benzamide-Based HDAC Inhibitors
| Compound/Derivative | Cancer Model | Dosing Regimen | Efficacy | Comparator | Comparator Efficacy | Reference |
| Chidamide (CS055/HBI-8000) | Human tumor xenografts in nude mice | Not Specified | Significant and broad-spectrum in vivo antitumor activity with a wide therapeutic index. | Not Specified | Not Specified | [1] |
| Compound 11a | U937 (hematological) xenograft | Oral administration | Potent antitumor activity with no obvious toxicity. | Not Specified | Not Specified | [2] |
| Compound 11a | HCT116 (solid tumor) xenograft | Oral administration | Potent antitumor activity with no obvious toxicity. | Not Specified | Not Specified | [2] |
| MS275 | A549 (lung cancer) xenograft | Not Specified | Comparable to paclitaxel at well-tolerated doses. | Paclitaxel | Not Specified | [3] |
Experimental Protocols: Xenograft Tumor Model
A common in vivo model to assess the efficacy of anti-cancer compounds is the xenograft model in immunocompromised mice.[1]
-
Animal Model: Nude mice are typically used.
-
Tumor Cell Inoculation: Human tumor cell lines (e.g., A549, HCT116, U937) are cultured and then subcutaneously inoculated into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The benzamide derivative or vehicle control is administered, often orally or via intraperitoneal injection, according to a predetermined schedule and dosage.
-
Efficacy Assessment:
-
Tumor Volume: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and the tumor volume is calculated.
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.
-
Survival Analysis: In some studies, the overall survival of the animals is monitored.
-
Immunohistochemistry: At the end of the study, tumors may be excised for analysis of biomarkers such as cell proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
-
Signaling Pathway: HDAC Inhibition
References
- 1. Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Novel Benzamide Derivatives as PARP-1 Inhibitors In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel benzamide derivative, compound 13f, with the established PARP-1 inhibitor, Olaparib. We present supporting experimental data and detailed protocols for in vitro validation of their mechanism of action.
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage response pathway, particularly in the repair of single-strand DNA breaks.[1] Its inhibition is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Novel benzamide derivatives have emerged as a promising class of PARP-1 inhibitors. This guide focuses on validating the in vitro efficacy and mechanism of action of one such derivative, compound 13f, in comparison to the FDA-approved drug, Olaparib.
Data Presentation: In Vitro Efficacy Comparison
The following table summarizes the in vitro inhibitory concentrations (IC50) of the novel benzamide derivative 13f and Olaparib against PARP-1 and a human colorectal cancer cell line (HCT116). Lower IC50 values indicate higher potency.
| Compound | Target | In Vitro IC50 (nM) | Target Cell Line | Antiproliferative IC50 (µM) |
| Compound 13f | PARP-1 | 0.25[2][3] | HCT116 | 0.30[2][3] |
| Olaparib | PARP-1/2 | ~1-5[4] | HCT116 | Variable, dependent on BRCA status |
Note: The antiproliferative IC50 of Olaparib can vary significantly based on the BRCA mutation status of the cell line.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to allow for replication and validation of the findings.
In Vitro PARP-1 Kinase Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP-1 and the inhibitory potential of the test compounds.
Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins, which are pre-coated on a 96-well plate. The biotinylated histones are then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light produced is proportional to PARP-1 activity.[5]
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer
-
Wash buffer (e.g., PBST)
-
Blocking buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compounds (Compound 13f, Olaparib) dissolved in DMSO
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Plate Preparation: Block the histone-coated wells with blocking buffer for at least 90 minutes at room temperature. Wash the plate three times with wash buffer.[5]
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Reaction Setup: Add the diluted inhibitors or DMSO (vehicle control) to the designated wells.
-
Enzyme Reaction: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add the master mix to all wells except the blank.
-
Incubation: Incubate the plate at room temperature for 1 hour.[5]
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[5]
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent substrate to each well.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for PARP-1 Cleavage
This method is used to detect a hallmark of apoptosis induced by PARP inhibitors: the cleavage of PARP-1.
Principle: During apoptosis, PARP-1 (116 kDa) is cleaved by caspases into an 89 kDa fragment.[6] This cleavage can be detected by Western blotting using an antibody that recognizes the cleaved fragment, indicating the induction of apoptosis.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
6-well plates
-
Test compounds (Compound 13f, Olaparib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP-1, anti-cleaved PARP-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24-48 hours).[6]
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[7]
-
Blocking and Antibody Incubation:
-
Detection: Wash the membrane with TBST and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.[7]
-
Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the intensity of the cleaved PARP-1 band to a loading control (e.g., β-actin).
MTT Cell Viability Assay
This colorimetric assay assesses the impact of the benzamide derivatives on cell proliferation and viability.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
96-well plates
-
Test compounds (Compound 13f, Olaparib)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control and determine the IC50 value.
Visualizations
PARP-1 Signaling in DNA Damage Repair
The following diagram illustrates the central role of PARP-1 in the DNA damage response. Upon DNA damage, PARP-1 is recruited to the site, where it becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors.
Caption: PARP-1 signaling pathway in response to DNA single-strand breaks and its inhibition.
Experimental Workflow for In Vitro Validation
The diagram below outlines the sequential workflow for validating the mechanism of action of a novel benzamide derivative as a PARP-1 inhibitor.
Caption: Experimental workflow for validating the mechanism of action of novel PARP-1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Inhibitory Kinetics of BAD, TAD, and SAD on IMPDH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory kinetics of three prominent inhibitors of inosine monophosphate dehydrogenase (IMPDH): Benzamide Adenine Dinucleotide (BAD), Tiazofurin Adenine Dinucleotide (TAD), and Selenazofurin Adenine Dinucleotide (SAD). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[1][2] This pathway is vital for DNA and RNA synthesis, signal transduction, and cellular proliferation, making IMPDH a significant target for immunosuppressive, antiviral, and anticancer therapies.[1][2][3] The inhibitors BAD, TAD, and SAD are potent analogues of the cofactor NAD+ and have been extensively studied for their therapeutic potential.
Comparative Inhibitory Kinetics
The inhibitory potency of BAD, TAD, and SAD against human IMPDH type 2 (hIMPDH2), the isoform commonly upregulated in proliferating cells, is summarized below.[4] These compounds function as analogues of NAD+ and exhibit potent inhibition of the enzyme's activity.
| Inhibitor | Prodrug | Ki (µM) for hIMPDH2 | Inhibition Type (vs. IMP) |
| BAD | Benzamide Riboside | ~0.1 | Non-competitive |
| TAD | Tiazofurin | 0.7 | Non-competitive |
| SAD | Selenazofurin | 0.03 | Not specified, likely Non-competitive |
Data synthesized from multiple sources. The Ki values represent the inhibitor concentration required to produce half-maximum inhibition.
SAD emerges as the most potent inhibitor among the three, with a Ki value in the nanomolar range, followed by BAD and then TAD.[4] The non-competitive inhibition mechanism with respect to IMP for TAD suggests that it can bind to both the free enzyme-IMP complex and the enzyme-XMP intermediate complex.[4] Given their structural similarity to TAD, it is plausible that BAD and SAD follow a similar non-competitive or mixed-model inhibition pattern with respect to IMP.
Signaling Pathway of IMPDH Inhibition
The inhibition of IMPDH by BAD, TAD, or SAD leads to the depletion of intracellular guanine nucleotide pools (GMP, GDP, and GTP).[4] This depletion has profound effects on cellular processes that are highly dependent on these nucleotides, such as DNA and RNA synthesis in rapidly dividing cells like lymphocytes and cancer cells.[1][4]
Caption: Signaling pathway of IMPDH and its inhibition.
Experimental Protocols
The determination of inhibitory kinetics for compounds like BAD, TAD, and SAD on IMPDH typically involves a spectrophotometric enzyme assay. The following is a generalized protocol based on common methodologies.
Objective: To determine the inhibitory constant (Ki) of a compound against IMPDH.
Materials:
-
Purified recombinant human IMPDH2 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA)[5]
-
Substrates: Inosine monophosphate (IMP) and Nicotinamide adenine dinucleotide (NAD+)[5]
-
Test inhibitors (BAD, TAD, SAD)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Enzyme Preparation: Reconstitute or dilute the purified IMPDH enzyme to a suitable concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitors (BAD, TAD, SAD) in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, a fixed concentration of IMP, and varying concentrations of the inhibitor.
-
Enzyme Pre-incubation: Add the IMPDH enzyme solution to the wells containing the reaction mixture and inhibitor, and pre-incubate for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25-37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of NAD+ to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[5] Record measurements at regular intervals for a specified duration.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocities against the inhibitor concentrations.
-
To determine the inhibition type and Ki value, perform the assay with varying concentrations of both the substrate (IMP) and the inhibitor. The data can then be fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk, or non-linear regression analysis). For non-competitive inhibition, the data can be fitted to the equation: v = Vmax * [S] / ((Km * (1 + [I]/Ki)) + ([S] * (1 + [I]/Ki))).
-
Caption: Experimental workflow for determining IMPDH inhibitory kinetics.
Logical Relationship of Inhibition
The prodrugs this compound, tiazofurin, and selenazofurin are inactive in their initial forms. They require intracellular metabolic activation to their respective active forms: BAD, TAD, and SAD. This conversion is a critical step for their inhibitory activity. Once formed, these active metabolites compete with the natural cofactor NAD+ for binding to the IMPDH enzyme, thereby blocking its catalytic function and leading to a reduction in guanine nucleotide synthesis.
Caption: Logical flow from prodrug activation to IMPDH inhibition.
References
- 1. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision in Cancer Therapy: A Comparative Guide to Benzamide-Based HDAC Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of benzamide derivatives as histone deacetylase (HDAC) inhibitors. We delve into the critical structural requirements for their inhibitory activity, present supporting experimental data, and provide detailed protocols for evaluation.
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] Among the various classes of HDAC inhibitors, benzamide derivatives, such as Entinostat (MS-275), have shown significant promise due to their selectivity for Class I HDACs and favorable pharmacokinetic profiles.[2] This guide will explore the key structural features that govern the efficacy of these inhibitors.
The Pharmacophore Model: Key Structural Requirements
The inhibitory activity of benzamide derivatives is dictated by a common pharmacophore consisting of three key components: a zinc-binding group (ZBG), a linker region, and a surface recognition domain, or "cap" group.[3]
-
Zinc-Binding Group (ZBG): The 2'-amino group on the benzanilide moiety is indispensable for inhibitory activity.[2][4][5] This group acts as a crucial hydrogen bond donor or interacts electrostatically with the active site.[4] The carbonyl group of the benzamide typically forms a stable interaction with the zinc ion (Zn2+) in the catalytic domain of the HDAC enzyme.[6]
-
Linker Region: This component connects the ZBG to the cap group. The length and composition of the linker significantly influence the inhibitor's potency and isoform selectivity. Studies have shown that a shorter molecular length often leads to stronger HDAC inhibition.[2][7][8] Interactions within this region, such as π-stacking with phenylalanine residues (Phe150 and Phe205), can be enhanced by electronegative substituents.[3]
-
Cap Group: This part of the molecule interacts with the surface of the enzyme, often near the entrance of the active site tunnel. Modifications to the cap group are crucial for improving potency, selectivity, and pharmacokinetic properties. Varying the substitutions on the terminal benzene ring of the core scaffold has been a key strategy in designing novel and potent HDAC inhibitors.[2][5]
Below is a diagram illustrating the general pharmacophore model for benzamide-based HDAC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Benzamide Riboside: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Benzamide riboside must adhere to stringent disposal protocols to ensure safety and regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this compound waste, aligning with established laboratory safety and chemical handling standards.
This compound is classified as harmful if swallowed and is suspected of causing genetic defects[1]. Consequently, its waste is considered hazardous and requires disposal through a licensed and approved waste disposal facility[1][2][3]. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain[1].
Key Disposal and Safety Information
The following table summarizes critical information for the handling and disposal of this compound, compiled from safety data sheets (SDS).
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [3] |
| Primary Disposal Method | Dispose of contents and container to an approved waste disposal plant. | [1][2][3] |
| Container Handling | Leave chemicals in original or suitable, closed, and labeled containers. Do not mix with other waste. Handle uncleaned containers as the product itself. | [1][4][5] |
| Spill Cleanup | For dry spills, sweep up, avoid dust formation, and place in a suitable container for disposal. Ensure adequate ventilation. | [1][2][4][5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection during handling and disposal. | [1] |
| Environmental Precautions | Prevent product from entering drains. | [1][4] |
Experimental Protocols: Disposal Procedure
The standard and required protocol for disposing of this compound does not involve on-site chemical neutralization by laboratory personnel. The mandated procedure is the collection and transfer of the chemical waste to a certified hazardous waste management company.
Step-by-Step Disposal Workflow:
-
Segregation: Isolate all waste materials containing this compound, including pure substance, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.
-
Containment: Place all this compound waste into a designated, properly sealed, and clearly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound" and including any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until collection. Follow institutional guidelines regarding storage time limits.
-
Arrangement for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and the waste disposal contractor.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This structured approach ensures that all personnel are protected and that the disposal process is conducted in an environmentally responsible and compliant manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Navigating the Safe Handling of Benzamide Riboside: A Procedural Guide
Personal Protective Equipment (PPE)
When handling Benzamide riboside, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE based on the safety data for Benzamide.[4][5]
| Protection Type | Specific Equipment | Standards and Recommendations |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for operations with a high risk of splashing. | Must conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. |
| Skin and Body Protection | Laboratory coat, fully buttoned. Protective clothing to prevent skin exposure. | Launder contaminated clothing before reuse.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated and exposure limits are exceeded or if irritation is experienced. | Use in a well-ventilated area.[4][6] |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is essential for the safe handling and storage of this compound.
Handling:
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[4] Obtain special instructions before use.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[5][6]
-
Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[5][6]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7]
-
Security: Store locked up or in an area accessible only to qualified or authorized persons.[7]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[4]
Experimental Workflow for Handling this compound
Caption: Procedural flow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect solid waste in a clearly labeled, sealable container designated for hazardous waste.[8] This includes any contaminated materials such as weighing boats, gloves, and paper towels.[9]
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible liquid waste container.[9]
-
Empty Containers: The first rinse of any empty container must be collected and disposed of as hazardous waste.[10] For containers of highly toxic chemicals, the first three rinses must be collected.[10]
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[8]
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[8]
-
Professional Disposal: Do not dispose of this compound down the drain or in regular trash.[8] Arrange for disposal through a licensed hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.[5][8]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
Spills:
-
Evacuate: Evacuate personnel from the immediate area.[5]
-
Ventilate: Ensure adequate ventilation.[5]
-
Containment: Prevent the spill from entering drains.[5]
-
Cleanup: For dry spills, use dry clean-up procedures to avoid generating dust.[6] Sweep up and shovel the material into a suitable, closed container for disposal.[5]
-
PPE: Wear appropriate personal protective equipment during cleanup.[5][6]
Exposure:
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[5]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[5]
-
Eye Contact: Flush eyes with water as a precaution. Consult a physician.[5]
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[4][5]
Always show the Safety Data Sheet to the doctor in attendance.[5]
References
- 1. Antitumor activity of this compound and its combination with cisplatin and staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential mechanisms of this compound mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and efficacy of this compound in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sdfine.com [sdfine.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
